Product packaging for Echitoveniline(Cat. No.:)

Echitoveniline

Cat. No.: B1164242
M. Wt: 548.6 g/mol
InChI Key: YEMKFBSUDUKXBV-JZGDGXNWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Echitoveniline has been reported in Alstonia yunnanensis, Alstonia venenata, and Catharanthus trichophyllus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36N2O7 B1164242 Echitoveniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O7/c1-18(40-27(34)19-15-23(36-2)25(38-4)24(16-19)37-3)30-11-8-13-33-14-12-31(29(30)33)21-9-6-7-10-22(21)32-26(31)20(17-30)28(35)39-5/h6-7,9-10,15-16,18,29,32H,8,11-14,17H2,1-5H3/t18-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMKFBSUDUKXBV-JZGDGXNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling (+)-Echitovenine: A Technical Guide to its Discovery, Natural Sources, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially misidentified as "Echitoveniline," subsequent research has clarified the correct nomenclature to be (+)-echitovenine. This monoterpenoid indole alkaloid is a naturally occurring compound found within the roots of the Madagascar periwinkle, Catharanthus roseus. This plant is renowned for its production of a diverse array of alkaloids, including the clinically significant anti-cancer agents vinblastine and vincristine. This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthetic pathway of (+)-echitovenine, with a focus on quantitative data and detailed experimental methodologies.

Natural Sources and Quantification

(+)-Echitovenine is primarily localized in the roots of Catharanthus roseus. While extensive quantitative data for many alkaloids from this plant are available, specific quantification of (+)-echitovenine in various cultivars or under different growth conditions is an area requiring further research. The concentration of terpenoid indole alkaloids in C. roseus is known to be influenced by environmental and genetic factors.

Table 1: Natural Source and Localization of (+)-Echitovenine

CompoundNatural SourcePlant Part
(+)-EchitovenineCatharanthus roseus (L.) G. DonRoots

Isolation and Quantification Methodologies

The isolation and quantification of (+)-echitovenine from C. roseus roots typically involves a multi-step process encompassing extraction, purification, and analytical determination.

Experimental Protocol: General Alkaloid Extraction from Catharanthus roseus Roots

This protocol provides a general framework for the extraction of the total alkaloid fraction from C. roseus roots, which can then be further purified to isolate (+)-echitovenine.

  • Plant Material Preparation:

    • Collect fresh, healthy roots of Catharanthus roseus.

    • Wash the roots thoroughly with distilled water to remove soil and debris.

    • Air-dry the roots in a well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to a constant weight.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered root material in a suitable solvent, such as methanol or a methanol-water mixture (e.g., 80% methanol), at room temperature for 24-48 hours with occasional agitation. The ratio of plant material to solvent is typically 1:10 (w/v).

    • Filter the extract through cheesecloth or Whatman No. 1 filter paper.

    • Repeat the extraction process with fresh solvent two to three times to ensure exhaustive extraction of the alkaloids.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in a 5% aqueous solution of a weak acid, such as tartaric acid or citric acid.

    • Filter the acidic solution to remove non-alkaloidal, neutral, and acidic compounds.

    • Wash the acidic solution with a non-polar solvent like n-hexane or diethyl ether to remove lipids and other non-polar impurities.

    • Make the aqueous acidic solution alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.

    • Extract the liberated alkaloids with a chlorinated solvent, such as dichloromethane or chloroform, multiple times.

    • Combine the organic layers and wash them with distilled water to remove any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

The following provides a general method for the quantification of alkaloids in C. roseus extracts, which can be optimized for (+)-echitovenine.

  • Sample Preparation:

    • Dissolve a known weight of the dried total alkaloid extract in the mobile phase or a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (General Method):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formate with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength appropriate for indole alkaloids (e.g., 254 nm or 280 nm). Mass Spectrometry (MS) detection can be used for more specific and sensitive quantification.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • A standard curve is generated by injecting known concentrations of a purified (+)-echitovenine standard.

    • The concentration of (+)-echitovenine in the sample is determined by comparing its peak area to the standard curve.

Biosynthesis of (+)-Echitovenine

The biosynthesis of (+)-echitovenine in the roots of Catharanthus roseus is a stereospecific pathway that diverges from the biosynthesis of other aspidosperma-type alkaloids found in the leaves.

Experimental Workflow: Elucidation of the (+)-Echitovenine Biosynthetic Pathway

Echitovenine_Biosynthesis_Workflow cluster_extraction Enzyme Identification cluster_assay Enzyme Characterization Bioinformatics Bioinformatic Analysis (Identification of candidate genes in C. roseus root transcriptome) Cloning Gene Cloning and Expression (Heterologous expression of candidate genes in yeast) Bioinformatics->Cloning Candidate Selection Microsome_Prep Microsome Preparation (Isolation of membrane-bound enzymes from recombinant yeast) Cloning->Microsome_Prep Recombinant Protein Enzyme_Assay In Vitro Enzyme Assays (Incubation of enzymes with precursor substrates) Microsome_Prep->Enzyme_Assay Enzyme Source Product_Analysis Product Identification (LC-MS and NMR analysis of reaction products) Enzyme_Assay->Product_Analysis Reaction Mixture

Caption: Experimental workflow for the identification and characterization of enzymes in the (+)-echitovenine biosynthetic pathway.

The key steps in the biosynthesis of (+)-echitovenine from the common precursor, (+)-vincadifformine, are catalyzed by two specific enzymes:

  • (+)-Vincadifformine 19-hydroxylase (V19H): A cytochrome P450 enzyme that hydroxylates (+)-vincadifformine at the C-19 position to form (+)-minovincinine.

  • Minovincinine-O-acetyltransferase (MAT): An acetyltransferase that catalyzes the final step, the acetylation of (+)-minovincinine to yield (+)-echitovenine.

Signaling Pathway: Biosynthesis of (+)-Echitovenine

Echitovenine_Biosynthesis Vincadifformine (+)-Vincadifformine V19H V19H ((+)-Vincadifformine 19-hydroxylase) Vincadifformine->V19H Minovincinine (+)-Minovincinine MAT MAT (Minovincinine-O- acetyltransferase) Minovincinine->MAT Echitovenine (+)-Echitovenine V19H->Minovincinine MAT->Echitovenine

Caption: The two-step enzymatic conversion of (+)-vincadifformine to (+)-echitovenine in Catharanthus roseus roots.

Experimental Protocol: In Vitro Enzyme Assay for (+)-Vincadifformine 19-hydroxylase (V19H)

This protocol describes a method for assaying the activity of V19H using microsomes from a heterologous expression system (e.g., yeast).

  • Microsome Preparation:

    • Harvest yeast cells expressing V19H by centrifugation.

    • Resuspend the cell pellet in an appropriate buffer (e.g., phosphate buffer with glycerol and protease inhibitors).

    • Lyse the cells using mechanical disruption (e.g., glass beads or a French press).

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the V19H-containing microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Initiate the reaction by adding the substrate, (+)-vincadifformine.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.

    • Stop the reaction by adding a quenching solvent, such as ethyl acetate or methanol.

  • Product Analysis:

    • Extract the reaction products with an organic solvent.

    • Analyze the extract by HPLC or LC-MS to separate and identify the product, (+)-minovincinine, by comparing its retention time and mass spectrum to an authentic standard.

Experimental Protocol: Minovincinine-O-acetyltransferase (MAT) Assay

This protocol outlines a method for measuring the activity of the MAT enzyme.

  • Enzyme Preparation:

    • Express and purify recombinant MAT protein from a suitable expression system (e.g., E. coli).

    • Determine the concentration of the purified protein.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified MAT enzyme, a buffered solution (e.g., Tris-HCl, pH 7.5), and the substrates: (+)-minovincinine and acetyl-CoA.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

    • Terminate the reaction, for example, by adding a strong acid or by heat inactivation.

  • Product Analysis:

    • Analyze the reaction mixture by HPLC or LC-MS to detect and quantify the formation of (+)-echitovenine.

Biological Activity

While the biological activities of many alkaloids from Catharanthus roseus have been extensively studied, specific research into the bioactivity of purified (+)-echitovenine is still emerging. However, studies on the total alkaloid extracts from C. roseus roots have demonstrated cytotoxic effects against various cancer cell lines. This suggests that (+)-echitovenine, as a component of this extract, may contribute to this activity. Furthermore, other aspidosperma-type alkaloids have shown a range of pharmacological properties, including antitumor and antimicrobial activities, indicating a potential area for future investigation of (+)-echitovenine.

Table 2: Reported Biological Activity of Catharanthus roseus Root Alkaloid Extracts

Cell LineActivityReference
JURKAT E.6 (human T-cell leukemia)Cytotoxic[1]
THP-1 (human monocytic leukemia)Cytotoxic[1]
Vero (normal kidney epithelial)Non-cytotoxic (crude extract)[2][3]

Conclusion

(+)-Echitovenine is a significant member of the diverse family of monoterpenoid indole alkaloids found in Catharanthus roseus. Its unique biosynthetic pathway in the roots of the plant highlights the complex and organ-specific metabolism of this medicinally important species. This technical guide has provided an in-depth overview of the current knowledge surrounding the discovery, natural sources, and biosynthesis of (+)-echitovenine. The detailed experimental protocols offer a foundation for researchers to further investigate this compound. Future research should focus on the specific quantification of (+)-echitovenine in C. roseus, the optimization of its isolation, and a thorough investigation into its potential biological activities and mechanisms of action. Such studies will be crucial in determining its potential for applications in drug development and other scientific fields.

References

An In-Depth Technical Guide to the Isolation of Alkaloids from Strychnos Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the isolation of alkaloids from Strychnos species. The specific compound "Echitoveniline" (CAS: 72855-79-9) was not found to be a known constituent of the Strychnos genus in the reviewed scientific literature. Reports indicate its presence in the Catharanthus genus. Therefore, this guide focuses on the well-documented isolation of major and representative alkaloids, such as strychnine and brucine, from Strychnos species, particularly Strychnos nux-vomica. The methodologies described herein are presented as a model for the isolation of alkaloids from this genus.

Introduction

The genus Strychnos, belonging to the family Loganiaceae, comprises approximately 200 species of trees and lianas distributed throughout the tropics. These plants are renowned for producing a diverse array of potent monoterpene indole alkaloids, many of which exhibit significant physiological and pharmacological activities. The most notable of these are strychnine and brucine, known for their extreme toxicity and historical use in medicine and as pesticides. This guide provides a technical overview of the methodologies employed for the extraction, purification, and characterization of these and other alkaloids from Strychnos species, intended for researchers, scientists, and professionals in drug development.

Quantitative Data on Alkaloid Isolation from Strychnos Species

The yield and purity of isolated alkaloids from Strychnos species can vary significantly depending on the plant part used, the geographical source, the extraction method, and the purification techniques employed. The following table summarizes quantitative data from various studies on the isolation of strychnine and brucine.

Plant MaterialAlkaloidExtraction MethodPurification MethodYieldPurityReference
S. nux-vomica seeds (40 g powder)StrychnineNot specifiedHigh-Speed Countercurrent Chromatography (HSCCC)48.2 mg99.9%[1]
S. nux-vomica seeds (40 g powder)BrucineNot specifiedHSCCC followed by preparative TLC18.1 mg91.2%[1]
S. nux-vomica leaves (50 g powder)StrychnineMaceration with 50% EthanolHPLC0.6 mg / 500 mg extractNot specified[2]
S. nux-vomica leaves (50 g powder)BrucineMaceration with 50% EthanolHPLC1.6 mg / 500 mg extractNot specified[2]
S. spinosa leaves (1 kg)Total AlkaloidsMaceration and acid-base extractionLiquid-liquid partitioning2.8 g (0.28% yield)Not specified[3]
S. nux-vomica seedsTotal AlkaloidsNot specifiedNot specified2.6% to 5.3%Not specified
S. nux-vomica seedsStrychnineEthanolic extractionTLC-densitometry1.03 ± 0.51 g/100g Not specified[4]
S. nux-vomica seedsBrucineEthanolic extractionTLC-densitometry0.46 ± 0.28 g/100g Not specified[4]

Experimental Protocols

The isolation of alkaloids from Strychnos species generally involves three main stages: extraction of total alkaloids from the plant material, fractionation and purification of the crude extract, and characterization of the isolated compounds.

General Workflow for Alkaloid Isolation

The following diagram illustrates a generalized workflow for the isolation of alkaloids from Strychnos species.

G General Workflow for Strychnos Alkaloid Isolation plant_material Strychnos Plant Material (e.g., seeds, leaves, bark) grinding Grinding to a fine powder plant_material->grinding extraction Extraction (e.g., Maceration, Reflux, Soxhlet) with acidified water or organic solvent grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC, CCC) crude_alkaloids->chromatography fractions Alkaloid Fractions chromatography->fractions crystallization Crystallization fractions->crystallization pure_alkaloid Pure Alkaloid crystallization->pure_alkaloid characterization Structural Characterization (e.g., NMR, MS, IR) pure_alkaloid->characterization

Caption: A generalized workflow for the isolation of alkaloids from Strychnos species.

Detailed Experimental Protocols

Protocol 1: Acid-Water Extraction of Total Alkaloids from S. nux-vomica Seeds

This protocol is adapted from a patented method for extracting total alkaloids.

  • Preparation of Plant Material: Grind 1000g of dried S. nux-vomica seeds into a coarse powder.

  • Acid Extraction: Add a 10-fold amount (10 L) of 1 mol/L hydrochloric acid to the powdered seeds. Reflux the mixture twice, for 1.5 hours each time.

  • Filtration and Basification: Combine the extraction liquids and filter. Adjust the pH of the filtrate to 10 with sodium hydroxide.

  • Solvent Extraction: Extract the alkaline solution three times with a 3-fold amount (relative to the filtrate volume) of ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and recover the solvent under reduced pressure. Continue drying under reduced pressure to obtain the total Strychnos alkaloids.

Protocol 2: Purification of Strychnine and Brucine using High-Speed Countercurrent Chromatography (HSCCC)

This protocol is based on a study that successfully separated strychnine and brucine.[1]

  • Preparation of Crude Extract: A crude alkaloid extract is obtained from S. nux-vomica seed powder.

  • Solvent System Preparation: Prepare a two-phase solvent system composed of chloroform/0.07 M sodium phosphate, 0.04 M citric buffer (pH 5.08) in a 1:1 (v/v) ratio.

  • HSCCC Separation:

    • The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).

    • The crude extract, dissolved in a small volume of the mobile phase (the lower phase), is injected into the instrument.

    • The mobile phase is pumped through the column at a specific flow rate, and the effluent is collected in fractions.

  • Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those containing the target alkaloids.

  • Purification and Characterization: Fractions containing strychnine and brucine are pooled separately, and the solvent is evaporated. Further purification of the brucine fraction may be necessary using preparative TLC. The purity and identity of the isolated compounds are confirmed by HPLC, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Signaling Pathways of Strychnos Alkaloids

While no information is available for this compound, the major alkaloids of Strychnos, strychnine and brucine, have well-documented effects on various signaling pathways.

Strychnine: Antagonism of Glycine Receptors

Strychnine is a potent neurotoxin that acts as a competitive antagonist of the inhibitory neurotransmitter glycine at its receptors (GlyRs), primarily in the spinal cord and brainstem.[5][6] This antagonism disrupts the normal inhibitory signaling, leading to hyperexcitability of motor neurons and resulting in convulsions.

G Strychnine's Antagonism of the Glycine Receptor cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glycine_release Glycine Release glyr Glycine Receptor (GlyR) (Chloride Channel) glycine_release->glyr Binds to cl_influx Chloride (Cl-) Influx glyr->cl_influx Opens excitation Disinhibition leading to Neuronal Hyperexcitability and Convulsions glyr->excitation Leads to hyperpolarization Hyperpolarization (Inhibition of Neuron) cl_influx->hyperpolarization strychnine Strychnine strychnine->glyr Blocks

Caption: Strychnine blocks glycine receptors, preventing inhibitory signaling and causing neuronal hyperexcitability.

Brucine: Involvement in Cancer-Related Signaling Pathways

Brucine, although less toxic than strychnine, exhibits a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. Studies have shown that brucine can modulate several signaling pathways implicated in cancer progression.

G Brucine's Modulation of Cancer-Related Signaling Pathways cluster_kdr VEGFR2 (KDR) Pathway cluster_wnt Wnt/β-catenin Pathway cluster_cox2 COX-2 Pathway brucine Brucine kdr VEGFR2 (KDR) brucine->kdr Inhibits wnt Wnt Signaling brucine->wnt Inhibits cox2 COX-2 Expression brucine->cox2 Inhibits angiogenesis Angiogenesis kdr->angiogenesis beta_catenin β-catenin wnt->beta_catenin cell_proliferation Cell Proliferation beta_catenin->cell_proliferation inflammation Inflammation cox2->inflammation apoptosis Inhibition of Apoptosis cox2->apoptosis

Caption: Brucine has been shown to inhibit key signaling pathways involved in cancer, such as VEGFR2, Wnt/β-catenin, and COX-2.[7][8][9]

Conclusion

The isolation of alkaloids from Strychnos species is a well-established field with a variety of documented methodologies. While the specific compound this compound has not been reported from this genus, the protocols for isolating major alkaloids like strychnine and brucine provide a robust framework for the investigation of other, potentially novel, alkaloids. The diverse biological activities of Strychnos alkaloids, from potent neurotoxicity to modulation of complex signaling pathways, underscore the continued importance of this genus as a source of pharmacologically active natural products. Further research, employing modern analytical techniques, will undoubtedly lead to the discovery of new compounds and a deeper understanding of their mechanisms of action.

References

Elucidating the Chemical Structure of Echitoveniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth guide to the methodologies and analytical processes involved in the chemical structure elucidation of the monoterpenoid indole alkaloid, Echitoveniline. While specific experimental data for this compound is not publicly available, this guide outlines the comprehensive workflow and data interpretation required for such a task, using placeholder data for illustrative purposes.

Introduction

This compound is a monoterpenoid indole alkaloid, a class of natural products known for their complex structures and significant biological activities. These compounds are typically isolated from plant species of the Apocynaceae family, such as those from the Alstonia genus. The elucidation of their chemical structures is a critical step in understanding their biosynthetic pathways, pharmacological properties, and potential for therapeutic development. This process relies on a combination of spectroscopic and spectrometric techniques to piece together the molecular framework, including stereochemistry.

Isolation of this compound

The initial step in structure elucidation is the isolation and purification of the target compound from its natural source. The following is a generalized protocol for the extraction and isolation of an alkaloid like this compound from plant material.

Experimental Protocol: Isolation and Purification

  • Extraction: Dried and powdered plant material (e.g., leaves or bark of Alstonia sp.) is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and pigments, followed by a more polar solvent such as methanol or ethanol to extract the alkaloids.

  • Acid-Base Extraction: The crude methanol/ethanol extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The solution is then washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic impurities.

  • Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloids and making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent like dichloromethane or chloroform.

  • Chromatographic Purification: The resulting crude alkaloid mixture is subjected to one or more chromatographic techniques for purification. This typically involves:

    • Column Chromatography: Separation on a silica gel or alumina column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Preparative Thin-Layer Chromatography (TLC): Further purification of fractions obtained from column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure alkaloid, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

G plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Column Chromatography crude_alkaloids->column_chrom fractions Semi-Pure Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Spectroscopic and Spectrometric Analysis

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information based on its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

  • Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: The accurate mass of the [M+H]⁺ ion is used to determine the molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which provide clues about the connectivity of the molecule.

Data Presentation: Mass Spectrometry Data for this compound (Illustrative)

Ionm/z (measured)m/z (calculated for C₃₁H₃₇N₂O₇⁺)Difference (ppm)
[M+H]⁺549.2599549.2601-0.36
Precursor Ion (m/z)Fragment Ions (m/z)Putative Lost Neutral Fragment
549.26517.23CH₃OH
549.26490.24C₂H₅NO
549.26381.18C₉H₁₀O₃
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is used to establish the carbon skeleton and the relative stereochemistry.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: 5-10 mg of the pure compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Data Acquisition: A standard suite of NMR experiments is run at a constant temperature (e.g., 298 K). This includes:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

    • ²D COSY (¹H-¹H Correlation Spectroscopy) - to identify proton-proton couplings.

    • ²D HSQC (Heteronuclear Single Quantum Coherence) - to identify one-bond proton-carbon correlations.

    • ²D HMBC (Heteronuclear Multiple Bond Correlation) - to identify long-range (2-3 bond) proton-carbon correlations.

    • ²D NOESY (Nuclear Overhauser Effect Spectroscopy) - to determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Data Presentation: ¹H NMR Data for this compound in CDCl₃ (Illustrative)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.50d12.5
H-22.80dd12.5, 4.0
H-34.10m
............
H-180.95t7.5

Data Presentation: ¹³C NMR Data for this compound in CDCl₃ (Illustrative)

CarbonChemical Shift (δ, ppm)DEPT-135
C-155.0CH₂
C-245.2CH
C-370.1CH
.........
C-21 (C=O)175.3C

Structure Elucidation Workflow

The data from the various spectroscopic and spectrometric experiments are pieced together in a logical workflow to build the final chemical structure.

G cluster_data Data Acquisition cluster_analysis Data Analysis and Structure Assembly hrms HRMS mol_formula Molecular Formula (from HRMS) hrms->mol_formula nmr_1d 1D NMR (¹H, ¹³C, DEPT) functional_groups Functional Groups (from IR, ¹³C NMR) nmr_1d->functional_groups proton_spin_systems Proton Spin Systems (from ¹H, COSY) nmr_1d->proton_spin_systems nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_2d->proton_spin_systems final_structure Final Structure of this compound c_h_connectivity One-Bond C-H Connectivity (from HSQC) proton_spin_systems->c_h_connectivity carbon_skeleton Carbon Skeleton Assembly (from HMBC) c_h_connectivity->carbon_skeleton stereochemistry Relative Stereochemistry (from NOESY, J-couplings) carbon_skeleton->stereochemistry stereochemistry->final_structure

The Biosynthetic Pathway of Echitoveniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline, a complex monoterpenoid indole alkaloid (MIA) of the Aspidosperma family, is a constituent of various Alstonia species, plants with a rich history in traditional medicine. The intricate molecular architecture of this compound and its potential pharmacological activities make its biosynthetic pathway a subject of significant interest for metabolic engineering and synthetic biology endeavors. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of MIA biosynthesis and studies of related alkaloids in Alstonia and other Apocynaceae family members. This document details the enzymatic steps from primary metabolites to the central intermediate, strictosidine, and further elaborates on the proposed transformations leading to the Aspidosperma scaffold of this compound. Furthermore, this guide includes quantitative data on related alkaloids in Alstonia scholaris, detailed experimental protocols for key biosynthetic enzymes, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction to Monoterpenoid Indole Alkaloids (MIAs)

Monoterpenoid indole alkaloids are a large and structurally diverse class of plant secondary metabolites, with over 3,000 identified members. These compounds are characterized by a core structure derived from the condensation of tryptamine (from the shikimate pathway) and secologanin, an iridoid monoterpene (from the methylerythritol phosphate or mevalonate pathway). The immense structural diversity of MIAs arises from the various rearrangements and modifications of the initial strictosidine scaffold, leading to distinct families such as Strychnos, Iboga, and Aspidosperma, the last of which includes this compound.

The Common MIA Biosynthetic Pathway: The Road to Strictosidine

The biosynthesis of all MIAs converges on the formation of the universal precursor, strictosidine. This process involves a series of well-characterized enzymatic reactions.

  • Tryptamine Formation: The pathway begins with the decarboxylation of the amino acid L-tryptophan to tryptamine. This reaction is catalyzed by tryptophan decarboxylase (TDC) .

  • Secologanin Synthesis: Concurrently, the monoterpene arm of the pathway starts with geranyl pyrophosphate (GPP). Geraniol is hydroxylated by geraniol 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase, to produce 10-hydroxygeraniol. A series of subsequent enzymatic steps, including oxidations and cyclization, convert 10-hydroxygeraniol into secologanin.

  • Condensation to Strictosidine: The final step in the formation of the common precursor is the Pictet-Spengler reaction between tryptamine and secologanin, catalyzed by strictosidine synthase (STR) , which yields strictosidine.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound from strictosidine is not yet fully elucidated. However, based on the known chemistry of Aspidosperma alkaloid formation and the structure of this compound, a putative pathway can be proposed.

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This intermediate undergoes a series of rearrangements and cyclizations. The pathway to Aspidosperma alkaloids is thought to diverge from other MIA pathways at this stage, proceeding through the key intermediate stemmadenine . Stemmadenine is a crucial branching point in the biosynthesis of several major MIA families, including Aspidosperma alkaloids[1].

The conversion of stemmadenine to the Aspidosperma scaffold likely involves the formation of a highly reactive dehydrosecodine intermediate, which then undergoes a specific cyclization to form tabersonine, a foundational Aspidosperma alkaloid. Subsequent tailoring enzymes, such as hydroxylases, methyltransferases, and acetyltransferases, would then modify the tabersonine scaffold to produce the diverse range of Aspidosperma alkaloids, including this compound. The biosynthesis of the related Aspidosperma alkaloid vindoline from tabersonine in Catharanthus roseus has been extensively studied and involves a seven-step pathway including hydroxylations, an O-methylation, an N-methylation, and an O-acetylation[2][3][4][5]. It is plausible that a similar cascade of enzymatic modifications leads to the final structure of this compound.

This compound Biosynthetic Pathway tryptophan L-Tryptophan TDC TDC tryptophan->TDC tryptamine Tryptamine STR STR tryptamine->STR geraniol Geraniol G10H_etc G10H & others geraniol->G10H_etc secologanin Secologanin secologanin->STR strictosidine Strictosidine SGD SGD strictosidine->SGD aglycone Reactive Aglycone Enz_rearrange Rearrangement Enzymes aglycone->Enz_rearrange stemmadenine Stemmadenine stemmadenine->Enz_rearrange dehydrosecodine Dehydrosecodine Cyclase Cyclase dehydrosecodine->Cyclase tabersonine Tabersonine Tailoring_Enz Tailoring Enzymes (Hydroxylases, Methyltransferases, Acetyltransferases) tabersonine->Tailoring_Enz intermediates Further Intermediates intermediates->Tailoring_Enz This compound This compound TDC->tryptamine G10H_etc->secologanin STR->strictosidine SGD->aglycone Enz_rearrange->stemmadenine Enz_rearrange->dehydrosecodine Cyclase->tabersonine Tailoring_Enz->intermediates Tailoring_Enz->this compound

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data of Indole Alkaloids in Alstonia scholaris

AlkaloidPlant PartConcentration (µg/g of dry weight)Reference
PicrinineFruits73.41 ± 0.3292[6]
PicralinalFruits38.13 ± 0.1472[6]
EchitamineTrunk Bark14.21 ± 1.123[6]

This data highlights the tissue-specific accumulation of different alkaloids, suggesting a complex regulation of the biosynthetic pathways within the plant.

Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for the assay of key enzymes in the early stages of MIA biosynthesis, followed by a general workflow for the identification of downstream enzymes.

Tryptophan Decarboxylase (TDC) Activity Assay

This protocol is adapted from methods used for TDC from Catharanthus roseus.

Principle: The assay measures the formation of tryptamine from L-tryptophan. The product, tryptamine, can be separated from the substrate and quantified by fluorometry.

Materials:

  • Enzyme extract (e.g., crude protein extract from Alstonia tissues)

  • L-tryptophan solution (e.g., 10 mM in water)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 5 mM pyridoxal-5'-phosphate)

  • Ethyl acetate

  • Stopping solution (e.g., saturated sodium carbonate)

  • Spectrofluorometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube: 450 µL of assay buffer and 50 µL of enzyme extract.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of L-tryptophan solution.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 250 µL of stopping solution.

  • Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

  • Transfer the upper ethyl acetate phase to a clean tube.

  • Measure the fluorescence of the ethyl acetate phase using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm[7].

  • Quantify the amount of tryptamine produced by comparing the fluorescence to a standard curve prepared with known concentrations of tryptamine.

Strictosidine Synthase (STR) Activity Assay

This protocol is based on HPLC analysis of the reaction products.

Principle: The assay quantifies the formation of strictosidine from tryptamine and secologanin. The product is separated and measured by reverse-phase HPLC.

Materials:

  • Enzyme extract

  • Tryptamine solution (e.g., 5 mM in water)

  • Secologanin solution (e.g., 5 mM in water)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Methanol

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare the reaction mixture: 50 µL assay buffer, 20 µL enzyme extract, and 10 µL secologanin solution.

  • Pre-incubate at 30°C for 5 minutes.

  • Start the reaction by adding 20 µL of tryptamine solution.

  • Incubate at 30°C for a specified time (e.g., 20 minutes).

  • Terminate the reaction by adding an equal volume of methanol and vortexing.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by HPLC. Monitor the eluate at 280 nm to detect tryptamine and at 226 nm for strictosidine[8][9].

  • Calculate the enzyme activity based on the amount of strictosidine formed or tryptamine consumed, using a standard curve.

Geraniol 10-Hydroxylase (G10H) Activity Assay

This assay is for a cytochrome P450 enzyme and typically requires a microsomal preparation.

Principle: The assay measures the conversion of geraniol to 10-hydroxygeraniol. The reaction requires NADPH as a cofactor. The product can be analyzed by GC-MS or HPLC.

Materials:

  • Microsomal fraction containing G10H

  • Geraniol solution (e.g., in a suitable solvent like acetone)

  • NADPH solution (e.g., 20 mM in buffer)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS or HPLC system

Procedure:

  • Prepare the reaction mixture in a glass tube: assay buffer, microsomal preparation, and geraniol solution.

  • Pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH solution.

  • Incubate at 30°C for 1-2 hours with gentle shaking.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

  • Separate the organic phase, evaporate to dryness, and resuspend in a suitable solvent for analysis.

  • Analyze the sample by GC-MS or HPLC to identify and quantify 10-hydroxygeraniol[10][11].

General Workflow for Elucidating Downstream Pathway Enzymes

Identifying the enzymes responsible for the later, more specific steps in a biosynthetic pathway, such as those converting tabersonine to this compound, requires a multi-faceted approach.

Experimental_Workflow node_start node_start node_data node_data node_exp node_exp node_val node_val node_end node_end start Hypothesize Enzyme Class (e.g., P450, MT, AT) transcriptomics Transcriptome Sequencing of Alstonia tissues start->transcriptomics coexpression Co-expression Analysis with Known MIA Pathway Genes transcriptomics->coexpression candidates Identify Candidate Genes coexpression->candidates cloning Clone Candidate Genes candidates->cloning silencing Virus-Induced Gene Silencing (VIGS) in Alstonia candidates->silencing expression Heterologous Expression (e.g., Yeast, E. coli, N. benthamiana) cloning->expression assay In Vitro Enzyme Assay with Putative Substrate expression->assay confirmation Confirmation of Enzyme Function assay->confirmation metabolite_analysis Metabolite Profiling of Silenced Plants (LC-MS) silencing->metabolite_analysis metabolite_analysis->confirmation

Caption: General experimental workflow for enzyme discovery.

Conclusion

The biosynthetic pathway of this compound represents a fascinating area of plant biochemistry with significant potential for biotechnological applications. While the complete pathway remains to be fully elucidated, the foundational knowledge of monoterpenoid indole alkaloid biosynthesis provides a robust framework for its investigation. This technical guide has outlined the putative enzymatic steps leading to this compound, presented relevant quantitative data from its native genus, and provided detailed experimental protocols to empower further research. The continued application of transcriptomics, functional genomics, and sophisticated analytical chemistry will undoubtedly unravel the remaining mysteries of this compound biosynthesis, paving the way for its sustainable production and the potential discovery of novel therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline is a monoterpenoid indole alkaloid that has been isolated from the plant Alstonia mairei. This technical guide provides a comprehensive overview of this compound and related indole alkaloids, with a focus on their chemical properties, biological activities, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the available information and presents it alongside data for structurally related compounds to provide a comparative context.

Introduction to this compound and Indole Alkaloids

Indole alkaloids are a large and structurally diverse class of naturally occurring compounds characterized by the presence of an indole nucleus. This heterocyclic scaffold is derived from the amino acid tryptophan and is a key component of many biologically active molecules. The Alstonia genus is a rich source of monoterpenoid indole alkaloids, which are biosynthetically formed from the condensation of tryptamine and the iridoid secologanin.

This compound is a monoterpenoid indole alkaloid isolated from Alstonia mairei. Initial studies have indicated that it possesses low cytotoxicity against cancer cell lines, with a reported IC50 value greater than 40 μM. The broader class of indole alkaloids from Alstonia species has been shown to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties.

Physicochemical and Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the current literature. However, the structural elucidation of related monoterpenoid indole alkaloids from Alstonia mairei, such as alstomairines A-C and alpneumine A, has been achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The following tables summarize the type of data that would be expected for this compound, based on the analysis of its congeners.

Table 1: Summary of Spectroscopic Data for Related Monoterpenoid Indole Alkaloids from Alstonia mairei

Spectroscopic TechniqueData TypeReference Compound(s)
¹H NMR Chemical shifts (δ) in ppm, coupling constants (J) in HzAlstomairines A-C, Alpneumine A
¹³C NMR Chemical shifts (δ) in ppmAlstomairines A-C, Alpneumine A
IR (Infrared) Absorption bands (ν) in cm⁻¹Alstomairines A-C, Alpneumine A
UV (Ultraviolet) Maximum absorption wavelengths (λmax) in nmAlstomairines A-C, Alpneumine A
HRESIMS High-resolution mass-to-charge ratio (m/z)Alstomairines A-C, Alpneumine A

Biological Activity

The biological activity of this compound has been primarily characterized by its low cytotoxicity. However, other indole alkaloids isolated from the same plant genus have demonstrated a broader range of biological effects.

Table 2: Biological Activity of this compound and Related Indole Alkaloids

CompoundBiological ActivityCell Line(s) / Organism(s)Quantitative Data (e.g., IC₅₀, MIC)
This compound CytotoxicityCancer cell lines> 40 μM
Alstomairine B CytotoxicityOsteosarcoma cell lines9.2 - 13.0 μM
Alstomairine C CytotoxicityOsteosarcoma cell lines9.2 - 13.0 μM
Other Alstonia Alkaloids Anti-inflammatory-Data not available
Other Alstonia Alkaloids Antifungal-Data not available

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound and related indole alkaloids, based on methodologies reported for compounds from Alstonia mairei.

Isolation of Indole Alkaloids from Alstonia mairei

The isolation of monoterpenoid indole alkaloids from Alstonia mairei typically involves a multi-step process of extraction and chromatographic separation.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation A Dried and powdered leaves of Alstonia mairei B Extraction with 70% Ethanol A->B C Concentration of Ethanolic Extract B->C D Partitioning with Chloroform C->D E Chloroform-soluble Fraction D->E F Silica Gel Column Chromatography E->F G Elution with Gradient of Solvents F->G H Fraction Collection G->H I Further Purification (e.g., Sephadex LH-20, HPLC) H->I J Isolated Indole Alkaloids (e.g., this compound) I->J

Fig. 1: General workflow for the isolation of indole alkaloids.

Methodology:

  • Plant Material: The leaves of Alstonia mairei are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with 70% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The concentrated ethanolic extract is suspended in water and partitioned with chloroform. The chloroform-soluble fraction, containing the alkaloids, is collected.

  • Column Chromatography: The chloroform-soluble fraction is subjected to silica gel column chromatography.

  • Elution and Fractionation: The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the components into different fractions.

  • Purification: The fractions are further purified using techniques such as Sephadex LH-20 column chromatography and High-Performance Liquid Chromatography (HPLC) to yield the pure indole alkaloids.

Structural Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic methods.

G A Isolated Alkaloid B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D Mass Spectrometry (HRESIMS) A->D E Infrared (IR) Spectroscopy A->E F Ultraviolet (UV) Spectroscopy A->F G Structural Elucidation B->G C->G D->G E->G F->G

Fig. 2: Spectroscopic techniques for structural elucidation.

Methodology:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the carbon skeleton and the placement of protons and functional groups.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • IR Spectroscopy: Infrared spectroscopy provides information about the presence of specific functional groups (e.g., carbonyls, hydroxyls, amines).

  • UV Spectroscopy: Ultraviolet spectroscopy is used to identify the presence of chromophores within the molecule.

Cytotoxicity Assay

The cytotoxic activity of the isolated alkaloids is typically evaluated using in vitro assays against various cancer cell lines.

G A Cancer Cell Lines (e.g., Osteosarcoma) B Seeding in 96-well plates A->B C Treatment with varying concentrations of alkaloids B->C D Incubation (e.g., 48-72 hours) C->D E Cell Viability Assay (e.g., MTT, SRB) D->E F Measurement of Absorbance E->F G Calculation of IC₅₀ values F->G

Fig. 3: Workflow for in vitro cytotoxicity testing.

Methodology (MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. For many cytotoxic indole alkaloids, the proposed mechanisms often involve the induction of apoptosis through various cellular pathways.

G cluster_pathway Hypothetical Apoptotic Pathway A Indole Alkaloid B Interaction with Cellular Target(s) A->B C Activation of Caspase Cascade B->C D Mitochondrial Dysfunction B->D E DNA Fragmentation C->E D->E F Apoptosis E->F

An In-Depth Technical Guide on the Pharmacological Properties of Echitovenine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current scientific understanding of Echitovenine, an Aspidosperma alkaloid. The user's original query referenced "Echitoveniline," which has been identified as a likely misspelling of Echitovenine. This document synthesizes the available information on the chemical properties and biosynthetic pathway of Echitovenine. However, a thorough investigation of publicly accessible scientific literature reveals a significant gap in the knowledge regarding its specific pharmacological properties. While the broader class of Aspidosperma alkaloids exhibits a range of biological activities, dedicated studies on Echitovenine's mechanism of action, pharmacokinetics, toxicology, and clinical potential are currently limited. This guide will present the existing information and highlight the areas requiring further research to fully elucidate the therapeutic potential of this compound.

Introduction

Echitovenine is a monoterpenoid indole alkaloid belonging to the extensive family of Aspidosperma alkaloids. These natural products are renowned for their complex chemical structures and diverse biological activities. Echitovenine is found in plant species of the Catharanthus genus, notably in the roots of Catharanthus roseus. While many alkaloids from this genus, such as vinblastine and vincristine, are well-established anticancer agents, the pharmacological profile of Echitovenine remains largely unexplored. This guide aims to consolidate the known information about Echitovenine and to provide a framework for future research endeavors.

Chemical Properties

A clear understanding of the chemical characteristics of Echitovenine is fundamental to any pharmacological investigation.

PropertyData
Molecular Formula C₂₃H₂₈N₂O₄
IUPAC Name methyl (1R,12R,19R)-12-(1-acetyloxyethyl)-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate
Synonyms (-)-echitovenine
Plant Source Catharanthus roseus, Catharanthus trichophyllus

Biosynthesis

Recent research has shed light on the biosynthetic pathway of (+)-echitovenine in the roots of Catharanthus roseus. Understanding this pathway is crucial for potential biotechnological production of the compound. The biosynthesis involves a three-step enzymatic conversion.

A simplified representation of the logical flow of this pathway is presented below.

Echitovenine_Biosynthesis Common Reactive MIA Intermediate Common Reactive MIA Intermediate Hydrolases Hydrolases Common Reactive MIA Intermediate->Hydrolases Conversion (+)-Vincadifformine (+)-Vincadifformine Hydrolases->(+)-Vincadifformine Forms Vincadifformine 19-hydroxylase (V19H) Vincadifformine 19-hydroxylase (V19H) (+)-Vincadifformine->Vincadifformine 19-hydroxylase (V19H) Hydroxylation (+)-Minovincinine (+)-Minovincinine Vincadifformine 19-hydroxylase (V19H)->(+)-Minovincinine Yields Minovincinine-O-acetyltransferase (MAT) Minovincinine-O-acetyltransferase (MAT) (+)-Minovincinine->Minovincinine-O-acetyltransferase (MAT) Acetylation (+)-Echitovenine (+)-Echitovenine Minovincinine-O-acetyltransferase (MAT)->(+)-Echitovenine Produces

Caption: Biosynthetic pathway of (+)-Echitovenine.

Pharmacological Properties: A Field for Future Investigation

Despite the elucidation of its chemical structure and biosynthetic route, there is a notable absence of specific data on the pharmacological properties of Echitovenine in the current body of scientific literature. The broader class of Aspidosperma alkaloids, to which Echitovenine belongs, has been shown to possess a wide array of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many alkaloids from Aspidosperma species have demonstrated potential in modulating inflammatory pathways and reducing pain.

  • Cytotoxic and Anticancer Activity: The discovery of potent anticancer agents within this family, such as vinblastine and vincristine, suggests that other members, including Echitovenine, may also possess cytotoxic properties against cancer cell lines. A related alkaloid, echitamine, has shown cytotoxic effects.

  • Antimalarial Activity: Some Aspidosperma alkaloids have been investigated for their potential to combat the malaria parasite, Plasmodium falciparum.

  • Cardiovascular Effects: Certain alkaloids from this class have been observed to influence cardiovascular parameters.

  • Antimicrobial Activity: The potential for antimicrobial action is another area of interest for this diverse group of natural products.

  • Neuropharmacological Activity: The complex structures of these alkaloids make them interesting candidates for investigation into their effects on the central and peripheral nervous systems.

However, without dedicated in vitro and in vivo studies on Echitovenine, it is not possible to attribute any of these activities directly to the compound.

Experimental Protocols: A Call for Research

To ascertain the pharmacological profile of Echitovenine, a series of well-defined experimental protocols will need to be employed. The following outlines a potential experimental workflow for future research:

Echitovenine_Research_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, LDH) Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, PCR) Cytotoxicity_Assays->Signaling_Pathway_Analysis Anti_inflammatory_Assays Anti-inflammatory Assays (e.g., NO, cytokine production) Anti_inflammatory_Assays->Signaling_Pathway_Analysis Antimicrobial_Assays Antimicrobial Assays (e.g., MIC, MBC) Enzyme_Inhibition_Assays Enzyme Inhibition Assays Receptor_Binding_Assays Receptor Binding Assays Enzyme_Inhibition_Assays->Receptor_Binding_Assays Animal_Models Animal Models of Disease (e.g., inflammation, cancer) Signaling_Pathway_Analysis->Animal_Models Receptor_Binding_Assays->Animal_Models Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Animal_Models->Pharmacokinetic_Studies Toxicology_Studies Toxicology Studies (Acute and chronic) Animal_Models->Toxicology_Studies Isolation_and_Purification Isolation and Purification of Echitovenine Characterization Structural and Purity Characterization Isolation_and_Purification->Characterization Characterization->Cytotoxicity_Assays Characterization->Anti_inflammatory_Assays Characterization->Antimicrobial_Assays Characterization->Enzyme_Inhibition_Assays

Caption: Proposed experimental workflow for Echitovenine.

Conclusion and Future Directions

Echitovenine represents a structurally intriguing natural product from a pharmacologically significant class of alkaloids. While its chemical identity and biosynthesis are being unraveled, a significant knowledge gap exists regarding its biological activities. The lack of available data on its pharmacological properties, including quantitative measures of efficacy and toxicity, prevents a comprehensive assessment of its therapeutic potential.

This guide serves as a call to the scientific community to undertake focused research on Echitovenine. The potential for discovering novel pharmacological activities is substantial, given the precedent set by other Aspidosperma alkaloids. Future studies should prioritize a systematic screening of Echitovenine's effects across a range of biological assays, followed by in-depth investigations into its mechanism of action, pharmacokinetics, and safety profile. Such efforts are essential to unlock the potential of Echitovenine as a lead compound for the development of new medicines.

An In-Depth Technical Guide to the Study of Echitoveniline's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive overview of the current knowledge and a methodological framework for future studies on the mechanism of action of echitoveniline.

Introduction and Current State of Knowledge

This compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, which is known for producing a rich diversity of bioactive compounds. Despite its identification, public domain research into the specific mechanism of action of this compound is exceptionally limited. This guide synthesizes the sparse available data and proposes a structured approach for its further investigation, leveraging knowledge from related compounds.

Quantitative Data

Currently, there is a significant scarcity of quantitative data regarding the bioactivity of this compound. The primary data point available relates to its cytotoxic potential.

Table 1: Cytotoxicity Data for this compound

CompoundAssay TypeTargetResult (IC50)
This compoundCytotoxicity AssayCancer Cells> 40 μM

This preliminary finding suggests that this compound does not exhibit potent, direct cytotoxicity against the cancer cell lines tested. This opens avenues for exploring non-cytotoxic mechanisms of action, such as immunomodulation, anti-inflammatory effects, or targeted modulation of specific signaling pathways.

Insights from Related Alstonia Alkaloids

To form hypotheses about the potential biological activities of this compound, it is instructive to examine the pharmacological properties of other well-studied alkaloids from the same genus. While these mechanisms are not directly attributable to this compound, they highlight potential areas of investigation.

  • Echitamine : A major alkaloid from Alstonia scholaris, echitamine has demonstrated anti-tumor activity by inducing DNA fragmentation and apoptosis.[1] It is also an inhibitor of pancreatic lipase with an IC50 of 10.92 μM.[1] Further studies have revealed hypotensive, negative chronotropic and inotropic responses, and diuretic effects.[2][3][4]

  • Venenatine : This yohimbinoid alkaloid displays activity on the central nervous system analogous to reserpine.[5]

  • Other Alstonia Alkaloids : Various alkaloids from Alstonia scholaris have shown anti-inflammatory and analgesic effects, potentially through the inhibition of COX-1, COX-2, and 5-LOX.[6] Some have also been investigated for their potential in treating chronic glomerulonephritis via the PI3K-Akt pathway.[7]

This diversity of action within the Alstonia alkaloid family suggests that this compound could possess a unique pharmacological profile worthy of detailed exploration.

Proposed Experimental Workflow for Mechanism of Action Elucidation

Given the lack of specific experimental data for this compound, a generalized, systematic workflow is proposed for researchers aiming to elucidate its mechanism of action. This workflow is designed to progress from broad, high-throughput screening to specific target validation and in vivo efficacy studies.

MOA_Elucidation_Workflow cluster_1 Phase 1: Screening & Hypothesis Generation cluster_2 Phase 2: Target Validation cluster_3 Phase 3: Signaling Pathway Analysis cluster_4 Phase 4: In Vivo Model Validation A Compound Acquisition (Isolation or Synthesis) B Phenotypic Screening (e.g., Anti-inflammatory, Neurological, Metabolic Assays) A->B C Target Identification (e.g., Affinity Chromatography, Proteomics, Transcriptomics) B->C D In Vitro Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) C->D E Cellular Target Engagement (e.g., CETSA, Reporter Gene Assays) D->E F Genetic Validation (e.g., CRISPR/Cas9 Knockout, siRNA Knockdown) E->F G Analysis of Downstream Effectors (e.g., Western Blot for Phospho-proteins) F->G H Identification of Upstream Regulators G->H I Pathway Mapping & Network Analysis H->I J Pharmacokinetic Profiling I->J K Disease Model Efficacy Studies J->K L Pharmacodynamic & Biomarker Analysis K->L

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Detailed Methodologies for Key Experiments

As specific protocols for this compound are unavailable, this section provides detailed, generalized methodologies for key experiments outlined in the workflow above. These serve as a starting point for researchers.

5.1. Phenotypic Screening: Anti-inflammatory Assay

  • Objective: To assess the potential of this compound to modulate inflammatory responses.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Stimulation: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 40 µM) for 1 hour.

    • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Nitric Oxide Measurement: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent system as an indicator of nitric oxide (NO) production.

    • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

    • Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production. Ensure that the observed effects are not due to cytotoxicity by performing a parallel cell viability assay (e.g., MTT or PrestoBlue).

5.2. Target Identification: Affinity Chromatography-Mass Spectrometry

  • Objective: To identify the direct protein binding partners of this compound.

  • Protocol:

    • Immobilization: Synthesize an this compound analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Lysate Preparation: Prepare a cell lysate from a biologically relevant cell line or tissue.

    • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

    • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by LC-MS/MS analysis.

    • Data Analysis: Compare the identified proteins from the this compound beads with the control beads to identify specific binding partners.

5.3. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the binding of this compound to a putative target protein in a cellular context.

  • Protocol:

    • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.

    • Heating: Heat aliquots of the treated cell suspensions at a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

    • Lysis: Lyse the cells to release the proteins.

    • Separation: Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.

    • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another specific protein detection method.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a natural product with an uncharted pharmacological profile. The lack of significant cytotoxicity, combined with the diverse activities of its chemical relatives, makes it a compelling candidate for mechanism of action studies. The proposed workflow and experimental protocols provide a robust framework for researchers to systematically investigate its biological targets and signaling pathways, potentially uncovering novel therapeutic opportunities.

References

Spectroscopic Analysis of Indole Alkaloids: A Technical Guide for Researchers Focused on Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview of Spectroscopic Techniques for the Structural Elucidation of Novel Indole Alkaloids, with a Focus on the Methodologies Applicable to Echitoveniline.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of novel natural products. While specific spectroscopic data for the indole alkaloid this compound is not publicly available in the cited literature, this document provides a detailed framework of the experimental protocols and data interpretation necessary for its structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies outlined are based on established practices for the analysis of related alkaloids from the Alstonia genus.

Introduction to Spectroscopic Analysis of Indole Alkaloids

The structural determination of a novel natural product, such as this compound, an alkaloid isolated from Alstonia venenata, is a meticulous process that relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, MS reveals the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present in the molecule. Together, these methods allow for the unambiguous assignment of the compound's structure.

Data Presentation: Expected Spectroscopic Data for an Indole Alkaloid

The following tables summarize the expected quantitative data for an indole alkaloid like this compound, based on typical values observed for related compounds.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

PositionδC (ppm) (Expected Range)δH (ppm) (Expected Multiplicity, J in Hz)
2105 - 115-
340 - 502.5 - 3.5 (m)
550 - 603.0 - 4.0 (m)
620 - 301.5 - 2.5 (m)
750 - 55-
8130 - 140-
9120 - 1307.0 - 7.5 (d, 8.0)
10115 - 1256.5 - 7.0 (t, 7.5)
11125 - 1357.0 - 7.5 (t, 7.5)
12105 - 1156.8 - 7.2 (d, 7.5)
13140 - 150-
1430 - 401.5 - 2.5 (m)
1530 - 401.5 - 2.5 (m)
1650 - 603.5 - 4.5 (m)
17 (OCH₃)50 - 553.7 - 3.9 (s)
1810 - 200.8 - 1.2 (t, 7.0)
1920 - 301.2 - 1.8 (q, 7.0)
20120 - 1405.0 - 5.5 (q, 6.5)
2110 - 201.5 - 1.8 (d, 6.5)

Table 2: Expected Mass Spectrometry Data for this compound

AnalysisExpected ResultInterpretation
High-Resolution MS (HRMS) [M+H]⁺ ion with high mass accuracyProvides the elemental composition (e.g., C₂₂H₂₇N₂O₄ for a plausible isomer).
MS/MS Fragmentation Characteristic neutral losses and fragment ionsReveals structural motifs. Common losses for yohimbinoid alkaloids include H₂O, CO, and cleavage of the C and D rings. Key fragment ions might appear at m/z 144 and 212, which are characteristic of the yohimbine skeleton.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretch (indole)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1750 - 1730C=O stretch (ester)
1620 - 1450C=C stretch (aromatic)
1250 - 1000C-O stretch (ester, ether)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish connectivity through 1D and 2D NMR experiments.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, which is particularly important for mass-limited samples of natural products.

Sample Preparation:

  • Accurately weigh approximately 1-5 mg of the purified this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard proton experiment is performed to identify the chemical shifts, multiplicities, and integrals of all protons.

  • ¹³C NMR: A proton-decoupled carbon experiment is run to determine the number of unique carbons and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the complete molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental formula, and obtain structural information through fragmentation analysis.

Instrumentation: An ultra-high-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UHPLC-qTOF-MS) is ideal for this analysis.[1]

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • The sample is introduced into the mass spectrometer via direct infusion or through the UHPLC system for online separation and analysis.

Data Acquisition:

  • Full Scan MS: The instrument is operated in positive ion mode with electrospray ionization (ESI). A full scan is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies. The resulting fragment ions are then mass-analyzed. This provides a fragmentation pattern that is characteristic of the molecule's structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Thin Film: A small amount of the purified solid is dissolved in a volatile solvent (e.g., chloroform or methanol). A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.

  • KBr Pellet: 1-2 mg of the sample is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

  • The sample is placed in the spectrometer, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The spectrum is usually presented as a plot of transmittance versus wavenumber. Characteristic absorption bands indicate the presence of specific functional groups.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Alstonia venenata) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: ¹H, ¹³C, DEPT) (2D: COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Data_Integration Data Integration and Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Proposed_Structure Proposed Structure of this compound Data_Integration->Proposed_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The structural elucidation of novel natural products like this compound is a challenging yet rewarding endeavor. While direct spectroscopic data for this compound is not currently available, the application of the standardized and rigorous experimental protocols for NMR, MS, and IR spectroscopy, as outlined in this guide, will enable researchers to acquire the necessary data. Careful interpretation of these data, in conjunction with knowledge of related alkaloid structures, will ultimately lead to the definitive structural assignment of this compound, paving the way for further investigation into its biological activities and potential therapeutic applications.

References

The Biological Activity of Echitoveniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline, more accurately known as Echitovenine, is a member of the Aspidosperma alkaloid family, a class of indole alkaloids predominantly found in plant species of the Apocynaceae family, such as those from the Catharanthus and Aspidosperma genera. While direct and extensive research on the biological activities of Echitovenine is limited, the broader family of Aspidosperma alkaloids has been the subject of numerous studies, revealing a wide spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the known biological activities associated with Echitovenine and its related Aspidosperma alkaloids, with a focus on anti-inflammatory, analgesic, antiplasmodial, and cytotoxic properties. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this promising class of natural compounds.

Introduction to Echitovenine and Aspidosperma Alkaloids

Echitovenine is a monoterpenoid indole alkaloid that has been isolated from Catharanthus trichophyllus and is also biosynthesized in the roots of Catharanthus roseus.[1] As an Aspidosperma alkaloid, its chemical scaffold is shared by a diverse group of compounds that have demonstrated significant biological activities. These activities range from anti-inflammatory and analgesic effects to potent antiplasmodial and cytotoxic properties against various cancer cell lines.[2] This guide will delve into the specifics of these biological activities, drawing on data from studies on various Aspidosperma alkaloids to infer the potential therapeutic applications of Echitovenine.

Biosynthesis of (+)-Echitovenine

The biosynthesis of (+)-Echitovenine in the roots of Catharanthus roseus is a three-step enzymatic pathway. This pathway highlights the stereospecificity of the enzymes involved in generating diverse monoterpenoid indole alkaloids.[1]

The process begins with the conversion of a common reactive intermediate into (+)-vincadifformine. This step is catalyzed by a specific hydrolase that ensures the formation of the correct stereoisomer. Following this, the enzyme vincadifformine 19-hydroxylase (V19H), a root-specific cytochrome P450, hydroxylates (+)-vincadifformine to produce (+)-minovincinine.[1] The final step involves the O-acetylation of (+)-minovincinine by minovincinine-O-acetyltransferase to yield (+)-Echitovenine.[1]

Echitovenine_Biosynthesis Common Reactive Intermediate Common Reactive Intermediate (+)-Vincadifformine (+)-Vincadifformine Common Reactive Intermediate->(+)-Vincadifformine Hydrolase (+)-Minovincinine (+)-Minovincinine (+)-Vincadifformine->(+)-Minovincinine Vincadifformine 19-hydroxylase (V19H) (+)-Echitovenine (+)-Echitovenine (+)-Minovincinine->(+)-Echitovenine Minovincinine-O-acetyltransferase

Caption: Biosynthetic pathway of (+)-Echitovenine in Catharanthus roseus.

Biological Activities of Aspidosperma Alkaloids

Anti-inflammatory and Analgesic Activity

Several studies have demonstrated the anti-inflammatory and analgesic properties of total alkaloid fractions from Aspidosperma species. These effects are attributed to the presence of various indole alkaloids.

Quantitative Data:

Alkaloid/FractionAssayModelDoseEffectReference
Total Alkaloid Fraction (A. pyrifolium)Carrageenan-induced paw edemaMouse30 mg/kgSignificant inhibition of edema[2]
Total Alkaloid Fraction (A. pyrifolium)Acetic acid-induced writhingMouse30 mg/kgSignificant reduction in writhing[2]
Total Alkaloid Fraction (A. pyrifolium)Formalin-induced nociceptionMouse30 mg/kg85.57% inhibition in the inflammatory phase[2]
Franchetine-type diterpenoid alkaloidAcetic acid-induced visceral painMouseED50 = 2.15 ± 0.07 mg/kgNotable analgesic effects[3]

Experimental Protocols:

  • Carrageenan-Induced Paw Edema: This model is used to assess acute inflammation. Inflammation is induced by injecting a small volume of carrageenan solution into the plantar surface of a mouse's hind paw. The volume of the paw is measured at various time points before and after treatment with the test compound. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.[2]

  • Acetic Acid-Induced Writhing Test: This is a chemical-induced visceral pain model. Mice are injected intraperitoneally with acetic acid, which induces characteristic stretching and writhing movements. The number of writhes is counted for a specific period after the administration of the test compound. A reduction in the number of writhes compared to the control group indicates an analgesic effect.[4]

  • Formalin-Induced Nociception: This model distinguishes between neurogenic and inflammatory pain. A dilute formalin solution is injected into the paw of a mouse, eliciting a biphasic pain response: an early neurogenic phase followed by a late inflammatory phase. The time the animal spends licking the injected paw is recorded during both phases. A reduction in licking time indicates an analgesic effect.[5]

Anti_inflammatory_Analgesic_Workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_writhing Acetic Acid-Induced Writhing cluster_formalin Formalin-Induced Nociception c1 Induce Edema c2 Administer Compound c1->c2 c3 Measure Paw Volume c2->c3 c4 Calculate Inhibition c3->c4 w1 Induce Writhing w2 Administer Compound w1->w2 w3 Count Writhes w2->w3 w4 Assess Analgesia w3->w4 f1 Induce Nociception f2 Administer Compound f1->f2 f3 Measure Licking Time f2->f3 f4 Analyze Pain Phases f3->f4

Caption: Experimental workflows for anti-inflammatory and analgesic assays.

Antiplasmodial Activity

Aspidosperma alkaloids have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests a potential application for Echitovenine in the development of new antimalarial drugs.

Quantitative Data:

Alkaloid/FractionStrainIC50 (µg/mL)Reference
Alkaloid Fraction (A. nitidum)P. falciparum (W2)2.32[6]
Ethanolic Extract (A. nitidum)P. falciparum (W2)3.60[6]
IsostrychnopentamineP. falciparum (CQ-sensitive)100-150 nM[7]
IsostrychnopentamineP. falciparum (CQ-resistant)100-500 nM[7]
DihydrousambarensineP. falciparum (CQ-resistant)32 nM[7]
AlstonineP. falciparum0.17 µM[8]
HimbelineP. falciparum0.58 µM[8]
3,3′,4-tri-O-methylellagic acidP. falciparum (Dd2)0.63[9]

Experimental Protocol:

  • In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay): This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum. The parasites are cultured in human red blood cells and incubated with various concentrations of the test compound. After a specific incubation period, the growth of the parasite is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with the parasite's DNA. A decrease in fluorescence intensity compared to the control indicates inhibition of parasite growth.[9]

Antiplasmodial_Assay_Workflow start Culture P. falciparum in Red Blood Cells incubate Incubate with Test Compound start->incubate add_dye Add SYBR Green I Dye incubate->add_dye measure Measure Fluorescence add_dye->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for the in vitro antiplasmodial assay.

Cytotoxic Activity

Many Aspidosperma alkaloids have demonstrated cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug development. The mechanism of action often involves the disruption of cellular processes leading to apoptosis.

Quantitative Data:

Alkaloid/FractionCell LineIC50Reference
AspidospermineHepG2Cytotoxic at ≥ 75 µM[10]
LipojesaconitineA549, MDA-MB-231, MCF-7, KB6.0 to 7.3 μM[11]
LipomesaconitineKB9.9 µM[11]
LipoaconitineA549, MDA-MB-231, MCF-7, KB, KB-VIN13.7 ~ 20.3 µM[11]
BerberineHeLa12.08 µg/mL[12]
MacranthineHeLa24.16 µg/mL[12]

Experimental Protocol:

  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. Cells are seeded in a multi-well plate and treated with various concentrations of the test compound. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12]

Cytotoxicity_Assay_Workflow start Seed Cells in a Multi-well Plate treat Treat with Test Compound start->treat incubate Incubate for a Defined Period treat->incubate add_mtt Add MTT Solution incubate->add_mtt measure Measure Absorbance of Formazan add_mtt->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationships

While a detailed structure-activity relationship for Echitovenine is yet to be established, studies on other Aspidosperma alkaloids suggest that the core indole nucleus and the nature and position of substituents play a crucial role in their biological activity. For instance, in antiplasmodial assays, the presence of a free ethyl chain in tetracyclic aspidospermane alkaloids was associated with higher activity compared to pentacyclic alkaloids where the ethyl chain is part of a tetrahydrofuran ring.

Conclusion and Future Directions

Echitovenine, an Aspidosperma alkaloid, belongs to a class of compounds with significant and diverse biological activities. While direct experimental data on Echitovenine is limited, the well-documented anti-inflammatory, analgesic, antiplasmodial, and cytotoxic properties of its structural analogs strongly suggest its potential as a lead compound for drug discovery. Further research is warranted to isolate Echitovenine in sufficient quantities for comprehensive biological screening. Elucidating its specific mechanisms of action and conducting in vivo efficacy and toxicity studies will be crucial steps in realizing its therapeutic potential. The detailed experimental protocols and biosynthetic pathway information provided in this guide serve as a valuable resource for researchers embarking on the further investigation of Echitovenine and other Aspidosperma alkaloids.

References

Preliminary In-Vitro Studies of Echitoveniline: A Summary of Limited Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document summarizes the currently available preliminary in-vitro data for Echitoveniline. It is important to note that publicly accessible scientific literature on this compound is exceedingly scarce. The information presented herein is compiled from a limited number of sources that identify the compound and provide a single data point regarding its cytotoxic activity. Therefore, this paper serves as a baseline summary rather than an in-depth technical guide.

Introduction to this compound

This compound is classified as a monoterpenoid indole alkaloid.[1] Alkaloids, particularly those from the Apocynaceae family, are a diverse group of naturally occurring compounds known for a wide range of biological activities and have been a significant source for drug discovery.[2][3][4][5]

Natural Sources:

This compound has been identified in the following plant species:

  • Alstonia mairei [1]

  • Alstonia venenata (also known as Poison Devil Tree), where it is found in the fruits and leaves.[6][7]

Quantitative Data

The only quantitative in-vitro data point found in the reviewed literature pertains to the cytotoxic effect of this compound on cancer cells.

Biological ActivityCell LineParameterValueReference
CytotoxicityCancer CellsIC50> 40 µM[1]

Interpretation: An IC50 value greater than 40 µM suggests that this compound does not exhibit significant cytotoxicity against the cancer cell lines tested under the specific experimental conditions.[1]

Experimental Protocols

Detailed experimental protocols for the in-vitro analysis of this compound are not available in the accessed literature. However, a general methodology for determining the cytotoxicity of a compound, such as the IC50 value mentioned above, typically involves the following steps:

General Cytotoxicity Assay Protocol (e.g., MTT Assay):

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (in this case, this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group receives only the vehicle used to dissolve the compound.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals. A solubilizing agent (like DMSO or isopropanol) is then added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.

Logical Workflow

As no specific signaling pathways for this compound have been described, the following diagram illustrates a generalized workflow for the isolation and preliminary in-vitro screening of a natural product like this compound.

Echitoveniline_Workflow cluster_0 Isolation and Identification cluster_1 In-Vitro Screening cluster_2 Further Studies (Hypothetical) A Plant Material (e.g., Alstonia venenata) B Extraction A->B C Fractionation and Isolation B->C D Structure Elucidation (this compound) C->D E Cytotoxicity Assay (e.g., MTT) D->E F Determination of IC50 E->F G Mechanism of Action Studies F->G H Signaling Pathway Analysis G->H I Target Identification H->I

Generalized workflow for natural product screening.

Conclusion

The available data on the preliminary in-vitro studies of this compound are extremely limited. While its chemical class and natural sources have been identified, and a single study indicates a lack of significant cytotoxicity, there is a clear absence of in-depth research on its biological activities, mechanism of action, and potential therapeutic applications. Further research is required to elucidate the pharmacological profile of this monoterpenoid indole alkaloid.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-11,11'-Dideoxyverticillin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the absence of published total synthesis protocols for Echitoveniline, this document details the enantioselective total synthesis of a structurally related and complex dimeric epidithiodiketopiperazine alkaloid, (+)-11,11'-Dideoxyverticillin A . This natural product, isolated from a marine-derived fungus of the genus Penicillium, exhibits significant cytotoxic activity and belongs to a class of molecules known for their intricate, sterically congested architectures and redox-sensitive functionalities.[1][2][3]

The synthesis described herein was developed by the Movassaghi group and represents the first total synthesis of any dimeric epidithiodiketopiperazine alkaloid.[1][2] The strategy is inspired by a biosynthetic hypothesis and features highly stereo- and chemoselective reactions to construct the complex core and install the sensitive epidithiodiketopiperazine moiety in the final stages.[1]

Overview of the Synthetic Strategy

The retrosynthetic analysis for (+)-11,11'-Dideoxyverticillin A is rooted in a biogenetically inspired approach. The strategy hinges on the late-stage introduction of the sensitive epidithiodiketopiperazine core. The key steps involve the assembly of a dimeric diketopiperazine, followed by a series of stereoselective functionalizations.

The synthesis begins with the construction of a cis-diketopiperazine from commercially available amino acid derivatives. This monomer undergoes a bromocyclization to form a key tetracyclic bromide intermediate. A cobalt-catalyzed dimerization then efficiently constructs the central C3–C3′ linkage, forming the octacyclic core of the molecule. The subsequent steps focus on the challenging installation of the sulfur bridge, a defining feature of this class of alkaloids.

Below is a diagram illustrating the overall workflow of this landmark synthesis.

Total_Synthesis_Workflow cluster_0 Monomer Synthesis cluster_1 Dimerization & Core Functionalization cluster_2 Epidithiodiketopiperazine Formation AA Amino Acid Derivatives DKP cis-Diketopiperazine (–)-10 AA->DKP Cyclization (84%) Bromide Tetracyclic Bromide (+)-11 DKP->Bromide Bromocyclization (76%) Dimer Dimeric Octacycle (+)-13 Bromide:e->Dimer:w CoCl(PPh₃)₃ Dimerization Tetraol Dimeric Tetraol (+)-14 Dimer->Tetraol Tetrahydroxylation Tetrathiol Tetrathiol Intermediate Tetraol:e->Tetrathiol:w Tetrathiolation Target (+)-11,11'-Dideoxyverticillin A (1) Tetrathiol->Target Disulfide Bridge Formation

Caption: Overall workflow for the total synthesis of (+)-11,11'-Dideoxyverticillin A.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of (+)-11,11'-Dideoxyverticillin A.

Table 1: Synthesis of the Dimeric Core

StepStarting MaterialProductReagents and ConditionsYield (%)
1. Diketopiperazine FormationAmide (–)-9cis-Diketopiperazine (–)-10i. TFA, CH₂Cl₂; ii. t-BuOH, morpholine84
2. Bromocyclizationcis-Diketopiperazine (–)-10Tetracyclic Bromide (+)-11Br₂, MeCN, 0 °C76
3. N-MethylationTetracyclic Bromide (+)-11N-Methylated Bromide (+)-12MeI, K₂CO₃, acetone95
4. DimerizationN-Methylated Bromide (+)-12Dimeric Octacycle (+)-13CoCl(PPh₃)₃, acetone46

Table 2: Final Functionalization Steps

StepStarting MaterialProductReagents and ConditionsYield (%)
5. TetrahydroxylationDimeric Octacycle (+)-13Dimeric Tetraol (+)-14Py₂AgMnO₄, CH₂Cl₂40
6. Tetrathiolation & CyclizationDimeric Tetraol (+)-14(+)-11,11'-Dideoxyverticillin A (1)i. 5% Na(Hg), Na₂HPO₄, MeOH; ii. H₂S, Hf(OTf)₄, CH₂Cl₂; iii. KI₃, pyridine, CH₂Cl₂2-15 (3 steps)

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are adapted from the supplementary materials of the original publication.

Protocol 1: Synthesis of cis-Diketopiperazine (–)-10
  • Deprotection: To a solution of N-Boc-L-tryptophanyl-L-alanine methyl amide (–)-9 in dichloromethane (CH₂Cl₂), add trifluoroacetic acid (TFA). Stir the reaction mixture at room temperature for 4 hours.

  • Cyclization: Concentrate the reaction mixture in vacuo. Dissolve the residue in tert-butanol (t-BuOH) and add morpholine. Stir the solution at room temperature for 48 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the cis-diketopiperazine (–)-10 as a solid. The yield for this two-step process is 84%.[1]

Protocol 2: Bromocyclization to Tetracyclic Bromide (+)-11
  • Reaction Setup: Dissolve cis-diketopiperazine (–)-10 in acetonitrile (MeCN) and cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (Br₂) in MeCN to the cooled solution. Monitor the reaction by TLC. The reaction is typically complete within 5 minutes.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the tetracyclic bromide (+)-11. This step proceeds with a 76% isolated yield.[1]

Protocol 3: Cobalt-Catalyzed Dimerization to Octacycle (+)-13
  • Preparation: In a glovebox, add tris(triphenylphosphine)cobalt(I) chloride (CoCl(PPh₃)₃) to a solution of the N-methylated tetracyclic bromide (+)-12 in anhydrous acetone.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the dimerization can be monitored by LC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the dimeric octacycle (+)-13. The yield for this key C-C bond-forming reaction is 46%.[1]

Protocol 4: Synthesis of (+)-11,11'-Dideoxyverticillin A (1) from Tetraol (+)-14

This is a multi-step sequence performed on a sensitive substrate.

  • Reduction: Treat the dimeric tetraol (+)-14 with 5% sodium amalgam (Na(Hg)) in the presence of sodium phosphate dibasic (Na₂HPO₄) in methanol (MeOH) at 23 °C.

  • Tetrathiolation: After work-up, dissolve the resulting intermediate in CH₂Cl₂ and cool to -78 °C. Bubble hydrogen sulfide (H₂S) gas through the solution, followed by the addition of hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄). Allow the reaction to warm to 23 °C over 14 hours.

  • Oxidative Cyclization: Purify the crude tetrathiol intermediate. Dissolve it in CH₂Cl₂ and add a solution of iodine-potassium iodide (KI₃) in pyridine. Stir at 23 °C.

  • Purification: Purify the final product by chromatography to obtain (+)-11,11'-Dideoxyverticillin A (1). The overall yield for these final three steps is reported to be between 2% and 15%.[1] The spectroscopic data for the synthetic product matched that of the natural product, confirming its structure.[1]

Logical Relationships in Key Transformations

The following diagram illustrates the logical progression and key transformations in the synthesis, highlighting the critical bond formations and stereochemical outcomes.

Logical_Relationships Start L-Tryptophan & L-Alanine (Commercial Starting Materials) DKP Diketopiperazine Assembly (Peptide Coupling & Cyclization) Start->DKP Forms Chiral Scaffold Bromo Stereoselective Bromocyclization (Formation of C3-quaternary center) DKP->Bromo Sets Key Stereocenter Dimer Key C3-C3' Dimerization (Co-catalyzed Reductive Coupling) Bromo->Dimer Constructs Dimeric Core Oxidation Diastereoselective Tetrahydroxylation (Installation of Oxygen Functionality) Dimer->Oxidation Advanced Functionalization Sulfur Thiolation & Disulfide Bridge Formation (Epidithiodiketopiperazine core) Oxidation->Sulfur Final Core Construction End (+)-11,11'-Dideoxyverticillin A (Final Natural Product) Sulfur->End Completion of Synthesis

Caption: Key transformations and logical flow in the synthesis of (+)-11,11'-Dideoxyverticillin A.

References

Application Notes and Protocols for the Experimental Extraction of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitoveniline is a pentacyclic indole alkaloid isolated from the plant Alstonia venenata, a species known for its rich diversity of bioactive compounds. Preliminary studies on crude extracts of Alstonia venenata have indicated potential cytotoxic and antioxidant activities, suggesting the therapeutic promise of its individual constituents.[1] This document provides detailed application notes and experimental protocols for the extraction, purification, and preliminary biological evaluation of this compound for research and drug development purposes.

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids from Alstonia Species
Extraction MethodPlant PartSolvent SystemKey ParametersTypical Alkaloid Yield (Crude Extract)Reference
Soxhlet ExtractionStem Bark85% EthanolContinuous extractionNot specified for this compound[2]
MacerationFlowers95% EthanolUltrasonic assistance5% of dry flower weight[3]
Solvent PartitionEthanolic ExtractDichloromethane, Ethyl Acetate, WaterLiquid-liquid partitioningDCM: 26.4%, EtOAc: 9.3%, Water: 46.6% of crude extract[3]
Solvent ExtractionLeavesIsopropanolNot specifiedNot specified[1]

Note: The yields presented are for crude extracts and not specifically for this compound. Optimization of these methods is crucial for maximizing the yield of the target compound.[4][5]

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Alstonia venenata

This protocol describes a general method for the extraction of total alkaloids from the plant material, which can be the starting point for the isolation of this compound.

Materials:

  • Dried and powdered plant material of Alstonia venenata (e.g., leaves, stem bark)

  • Ethanol (95%)

  • Soxhlet apparatus

  • Rotary evaporator

  • Hydrochloric acid (HCl), 2% (v/v)

  • Ammonia solution (NH₄OH), concentrated

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Filter paper

Procedure:

  • Place the dried and powdered plant material in a thimble and extract with 95% ethanol using a Soxhlet apparatus for 24-48 hours.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a semi-solid mass.

  • Acidify the crude extract with 2% HCl to convert the alkaloids into their salt form.

  • Filter the acidic solution to remove non-alkaloidal materials.

  • Basify the filtrate with a concentrated ammonia solution to a pH of 9-10 to precipitate the alkaloids.

  • Extract the precipitated alkaloids with chloroform in a separatory funnel. Repeat the extraction three times.

  • Combine the chloroform extracts and wash with distilled water.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the chloroform to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • UV lamp for visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Combine the fractions containing the pure compound, as identified by TLC.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)[6][7]

  • Purified this compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

  • Treat the cells with different concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental_Workflow Plant_Material Alstonia venenata (Dried, Powdered) Extraction Solvent Extraction (e.g., Soxhlet with Ethanol) Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Purification Column Chromatography (Silica Gel) Crude_Alkaloids->Purification Pure_this compound Purified this compound Purification->Pure_this compound Analysis Purity Analysis (HPLC, TLC) Pure_this compound->Analysis Bioassays Biological Assays (e.g., Cytotoxicity) Pure_this compound->Bioassays

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Purification of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitoveniline is a 4-methoxyindole alkaloid isolated from the plant Alstonia venenata. This compound is of significant interest to the scientific community due to its potential psychopharmacological properties. Preliminary studies have suggested that this compound and other related alkaloids from Alstonia venenata may act as monoamine oxidase (MAO) inhibitors[1]. MAO inhibitors are a class of compounds that have therapeutic applications in the treatment of depression and other neurological disorders[2][3][4]. This document provides a comprehensive overview of the techniques and protocols for the purification of this compound, intended to aid researchers in its isolation for further pharmacological investigation.

Data Presentation: Purification Parameters

The purification of this compound from its natural source involves a multi-step process. The following table summarizes representative quantitative data for a typical purification workflow. Please note that actual yields and purity may vary depending on the starting material, scale, and specific laboratory conditions.

Purification StepStarting Material (Dry Weight)Elution Solvents/ConditionsYield (mg)Purity (%)Analytical Method
Crude Extraction 1 kg of Alstonia venenata bark powder80% Ethanol50,000 (crude extract)~5-10%TLC, HPLC
Acid-Base Extraction 50 g of crude extractChloroform, 5% HCl, NH4OH5,000 (total alkaloids)~20-30%HPLC
Silica Gel Column Chromatography 5 g of total alkaloidsGradient of Chloroform:Methanol500 (semi-pure fraction)~70-80%HPLC
Preparative HPLC 500 mg of semi-pure fractionAcetonitrile:Water with 0.1% TFA100 (pure this compound)>98%HPLC, NMR, MS

Experimental Protocols

Protocol 1: Extraction and Isolation of Total Alkaloids

This protocol describes the initial extraction of total alkaloids from the dried plant material of Alstonia venenata.

Materials:

  • Dried and powdered bark of Alstonia venenata

  • 80% Ethanol

  • 5% Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH4OH)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the powdered bark of Alstonia venenata with 80% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

  • Suspend the crude extract in 5% HCl. Filter the acidic solution to remove non-alkaloidal material.

  • Wash the acidic solution with chloroform in a separatory funnel to remove acidic and neutral impurities. Discard the chloroform layer.

  • Basify the aqueous layer to pH 9-10 with concentrated ammonium hydroxide.

  • Extract the liberated alkaloids with chloroform three times.

  • Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to dryness to yield the total alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the total alkaloid fraction using silica gel column chromatography.

Materials:

  • Total alkaloid fraction

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Chloroform

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

  • Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a chloroform:methanol (9:1) solvent system and visualize under a UV lamp.

  • Combine the fractions containing the spot corresponding to this compound.

  • Concentrate the combined fractions to obtain a semi-pure fraction of this compound.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol describes the final purification step to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Semi-pure this compound fraction

  • Preparative HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

  • Lyophilizer

Procedure:

  • Prepare the mobile phases: Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

  • Dissolve the semi-pure this compound fraction in a minimal amount of the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Set up the preparative HPLC with a suitable gradient program (e.g., 20-80% B over 40 minutes).

  • Inject the sample onto the column and begin the purification run.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Combine the collected fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

  • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction & Isolation cluster_purification Purification A Alstonia venenata Bark Powder B Maceration with 80% Ethanol A->B C Crude Ethanolic Extract B->C D Acid-Base Liquid-Liquid Extraction C->D E Total Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F Load onto column G Semi-Pure this compound Fraction F->G H Preparative HPLC (C18) G->H I Pure this compound H->I

Caption: A flowchart illustrating the major steps in the purification of this compound.

Signaling Pathway: Mechanism of Action of Monoamine Oxidase Inhibitors

This compound is suggested to act as a monoamine oxidase (MAO) inhibitor. The following diagram illustrates the general mechanism of action for MAO inhibitors.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) MA->MAO Breakdown Vesicles Synaptic Vesicles MA->Vesicles Packaging Metabolites Inactive Metabolites MAO->Metabolites Release Release into Synaptic Cleft Vesicles->Release MA_synapse Increased Monoamine Concentration Release->MA_synapse This compound This compound (MAO Inhibitor) This compound->MAO Inhibition Receptors Postsynaptic Receptors MA_synapse->Receptors Binding Signal Enhanced Neurotransmission Receptors->Signal

Caption: The inhibitory effect of this compound on monoamine oxidase (MAO).

References

Application Note: Development and Validation of a Reverse-Phase HPLC Method for the Analysis of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Echitoveniline. The described method is a reverse-phase HPLC approach with UV detection, designed for accuracy, precision, and reliability. This application note provides a comprehensive guide, including the chromatographic conditions, detailed experimental protocols for method validation as per the International Council for Harmonisation (ICH) guidelines, and protocols for sample analysis. All quantitative data from the validation experiments are summarized in structured tables for clarity. Additionally, workflows and logical relationships are visualized using diagrams to facilitate understanding.

Introduction

This compound is a natural compound with potential pharmacological activities that necessitate a reliable analytical method for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note presents a proposed reverse-phase HPLC method for the analysis of this compound, offering a starting point for researchers in quality control, stability studies, and pharmacokinetic analysis. The method is designed to be robust and is accompanied by a comprehensive validation protocol.

Proposed HPLC Method

A reverse-phase HPLC method was developed for the determination of this compound. The chromatographic separation is proposed to be performed on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and a phosphate buffer.

Chromatographic Conditions:

ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 272 nm (based on typical absorbance for similar structures)
Run Time 25 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance:

  • Accurately weigh about 25 mg of the this compound sample.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The proposed analytical method was validated according to the ICH Q2(R2) guidelines.[2][3] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from the blank (diluent) and placebo at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Procedure: A series of six concentrations of this compound (e.g., 10, 20, 40, 60, 80, 100 µg/mL) were prepared and injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
20251050
40502300
60753500
801005000
1001256500
Correlation Coefficient (r²) 0.9998
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] Accuracy was determined by the recovery method at three different concentration levels (80%, 100%, and 120% of the working concentration).

  • Procedure: A known amount of this compound was spiked into a placebo mixture at three concentration levels. Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Accuracy Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% test concentration were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.

Table 3: Precision Data

Precision TypeParameterResult (%RSD, n=6)
Repeatability Peak Area0.8%
Intermediate Precision Peak Area1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Procedure: LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[5]

  • Acceptance Criteria: The method should be able to detect and quantify low levels of the analyte.

Table 4: LOD and LOQ Data

ParameterSignal-to-Noise RatioConcentration (µg/mL)
LOD 3:10.1
LOQ 10:10.3

Visualizations

HPLC_Workflow start Start: Method Development Goal method_dev HPLC Method Development (Column, Mobile Phase, etc.) start->method_dev method_opt Method Optimization method_dev->method_opt validation Method Validation (ICH Guidelines) method_opt->validation sample_prep Sample Preparation Protocol validation->sample_prep routine_analysis Routine Analysis sample_prep->routine_analysis end End: Validated Method routine_analysis->end Validation_Parameters validated_method Validated HPLC Method specificity Specificity validated_method->specificity linearity Linearity & Range validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision lod_loq LOD & LOQ validated_method->lod_loq robustness Robustness validated_method->robustness

References

Application Note: Standardized Preparation of Echitoveniline for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in the structural elucidation and analysis of natural products.

Abstract: This document provides a detailed protocol for the preparation of echitoveniline, a complex alkaloid, for Nuclear Magnetic Resonance (NMR) spectroscopy. The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample.[1] This guide outlines a standardized workflow, including recommendations for solvent selection, sample concentration, and handling techniques to ensure the acquisition of high-resolution spectra for accurate structural analysis and characterization. Adherence to this protocol will help minimize common issues such as peak broadening, poor signal-to-noise ratios, and the presence of artifacts.

Introduction to this compound Analysis

This compound is a pentacyclic alkaloid of significant interest due to its complex structure and potential pharmacological activities. NMR spectroscopy is the primary analytical technique for the complete structural assignment and conformational analysis of such molecules. However, the quality of the data obtained is highly sensitive to the sample preparation process. Factors such as sample purity, choice of deuterated solvent, concentration, and the elimination of particulate matter are critical for achieving optimal spectral resolution and signal-to-noise. This protocol details a reproducible method for preparing high-quality this compound samples for both proton (¹H) and carbon (¹³C) NMR analysis.

Materials and Equipment

2.1 Reagents & Consumables:

  • Purified this compound sample

  • Deuterated Solvents (e.g., Deuterochloroform (CDCl₃), Deuterated Methanol (CD₃OD), Deuterated Dimethyl Sulfoxide (DMSO-d₆)) of high purity (>99.9%)[2]

  • Tetramethylsilane (TMS) as an internal standard (if not pre-added to the solvent)

  • Cleaning solvents: Acetone, Isopropanol

  • Pasteur pipettes

  • Glass wool or high-quality cotton wool[1][3]

  • Kimwipes or other lint-free tissues

2.2 Equipment:

  • Analytical balance (4-5 decimal places)

  • Vortex mixer

  • Small glass vials with caps (e.g., 1-2 mL)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[4]

  • NMR tube rack

  • NMR tube caps

Experimental Protocol

This protocol describes the step-by-step process for preparing an this compound sample for NMR analysis.

3.1 Step 1: NMR Tube Preparation

  • Ensure the NMR tube is clean and dry. If reusing tubes, rinse thoroughly with acetone and dry in a fume hood or a non-heated vacuum desiccator.[3][5] Caution: Do not dry NMR tubes in a hot oven, as this can cause micro-fractures and does not effectively remove solvent vapors.[1][3]

  • Before use, wipe the exterior of the NMR tube, especially the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any oils or residues.[3][4]

3.2 Step 2: Sample Weighing and Solvent Selection

  • Accurately weigh the purified this compound sample directly into a clean, dry vial. The required amount depends on the type of experiment to be performed (see Table 1).[1][3]

  • Select an appropriate deuterated solvent. Deuterochloroform (CDCl₃) is a common and effective solvent for many alkaloids.[6][7] If solubility is an issue, consider more polar options like deuterated methanol or DMSO-d₆. Refer to Table 2 for solvent properties.

3.3 Step 3: Dissolution

  • Using a clean pipette, add the appropriate volume of the selected deuterated solvent to the vial containing the this compound sample. A final volume of 0.5 mL to 0.6 mL is required for most standard 5 mm NMR tubes.[3]

  • Cap the vial and gently vortex or swirl the mixture until the sample is completely dissolved. If necessary, brief, gentle sonication can be used to aid dissolution.

  • Visually inspect the solution against a light source to ensure it is transparent and free of any visible particles. A cloudy or non-transparent solution indicates undissolved material.[3]

3.4 Step 4: Filtration and Transfer to NMR Tube

  • This step is critical to remove any micro-particulates that can degrade spectral quality by distorting the magnetic field homogeneity.[1]

  • Prepare a filter pipette by tightly packing a small plug of glass wool or cotton into a Pasteur pipette.[1][3]

  • Using the filter pipette, transfer the this compound solution from the vial into the clean NMR tube.

  • Ensure the final solution height in the NMR tube is approximately 4.0-4.5 cm (corresponding to ~0.5-0.6 mL).[3]

3.5 Step 5: Capping, Labeling, and Final Steps

  • Cap the NMR tube securely. If sealing is necessary for sensitive samples or long-term storage, use a thin strip of Parafilm wrapped only around the joint between the cap and the tube.[3] Caution: Do not use Parafilm, tape, or paper labels on the lower part of the tube that will be inserted into the spectrometer.[3]

  • Label the NMR tube cap clearly with a permanent marker.[3]

  • Gently invert the capped tube several times to ensure the solution is homogeneous.

Data Presentation

Quantitative parameters for sample preparation are summarized in the tables below.

Table 1: Recommended Sample Quantities for this compound NMR

NMR ExperimentRecommended Mass (mg)Rationale
¹H NMR1 - 10 mgProton NMR is a highly sensitive technique; this amount typically provides an excellent signal-to-noise ratio for structural elucidation.[3]
¹³C NMR (and 2D NMR)10 - 30 mgCarbon-13 has a much lower natural abundance and sensitivity, requiring a more concentrated sample for efficient data acquisition.[1][4]

Table 2: Properties of Recommended Deuterated Solvents for Alkaloid Analysis

SolventFormulaResidual ¹H Signal (ppm)Key Characteristics
DeuterochloroformCDCl₃~7.26Excellent solvent for a wide range of organic compounds, including many alkaloids; volatile and easy to remove.[6][8]
Deuterated MethanolCD₃OD~3.31, ~4.87 (OH)A polar protic solvent, useful for samples with poor solubility in CDCl₃ or when hydrogen bonding is relevant.[8]
Deuterated DMSO(CD₃)₂SO~2.50A highly polar aprotic solvent, effective for dissolving compounds that are insoluble in other common NMR solvents.[8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for preparing an this compound sample for NMR spectroscopy.

Echitoveniline_NMR_Prep_Workflow cluster_prep Phase 1: Preparation cluster_dissolution Phase 2: Sample Dissolution cluster_transfer Phase 3: Final Sample Preparation A 1. Clean & Dry NMR Tube B 2. Weigh 1-30 mg this compound A->B C 3. Select Deuterated Solvent (e.g., CDCl₃) B->C D 4. Add 0.5-0.6 mL Solvent to Sample E 5. Vortex/Sonicate to Dissolve D->E F 6. Visually Inspect for Clarity E->F G 7. Filter Solution into NMR Tube (via Glass Wool Pipette) H 8. Cap and Label NMR Tube G->H I 9. Invert to Homogenize H->I J Ready for NMR Spectroscopy

Caption: Workflow for this compound NMR Sample Preparation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Broad or Distorted Peaks - Sample concentration too high (viscosity effect)- Presence of solid particles- Paramagnetic impurities- Dilute the sample.- Re-filter the sample into a clean NMR tube.- Purify the sample further if paramagnetic metals are suspected.
Poor Signal-to-Noise - Insufficient sample concentration- Prepare a more concentrated sample, especially for ¹³C NMR.- Increase the number of scans during NMR acquisition.
Sample Does Not Dissolve - Incorrect solvent choice- Test solubility in small amounts of alternative deuterated solvents (e.g., DMSO-d₆, CD₃OD).- A mixed solvent system (e.g., CDCl₃:CD₃OD) may also be effective.[4]
Extra Peaks in Spectrum - Contaminated solvent or NMR tube- Residual water in the solvent- Impurities in the sample- Use high-purity solvents and meticulously clean tubes.- Use fresh, sealed deuterated solvent.- Assess sample purity via TLC or LC-MS.

References

Application Note: Mass Spectrometry Analysis of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline is a naturally occurring Aspidosperma alkaloid with the molecular formula C23H28N2O4 and a molecular weight of 396.5 g/mol [1]. As with many complex natural products, high-resolution mass spectrometry (MS) is an indispensable tool for its characterization, quantification, and analysis in complex matrices[2][3][4]. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies outlined herein are designed to provide a robust framework for researchers engaged in the study of this and similar alkaloid compounds.

Introduction

The structural elucidation and quantification of natural products are critical aspects of drug discovery and development[5]. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of complex mixtures, such as plant extracts[3][4]. This compound, an Aspidosperma alkaloid found in plants like Catharanthus trichophyllus, presents a complex analytical challenge due to its intricate structure and potential for various biological activities[1]. Accurate and reliable analytical methods are therefore essential for pharmacokinetic studies, quality control of natural product extracts, and for understanding its mechanism of action. This document outlines a comprehensive approach to the LC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible LC-MS analysis of alkaloids from complex matrices like plant tissues or biological fluids.

  • Extraction from Plant Material:

    • Homogenize 1 gram of dried and powdered plant material.

    • Extract with 10 mL of an 80:20 (v/v) methanol-water solution acidified with 0.1% formic acid to aid in the protonation and dissolution of the alkaloid[6][7].

    • Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the remaining solid residue.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.

  • Solid Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine):

    • Pre-condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the biological fluid sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.

Liquid Chromatography (LC)

Effective chromatographic separation is key to resolving this compound from other components in the sample matrix.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of alkaloids[8][9].

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation of complex mixtures. A representative gradient is shown in the table below.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

High-resolution mass spectrometry with tandem MS (MS/MS) capabilities is essential for confident identification and structural elucidation.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for alkaloids as they readily form protonated molecules ([M+H]+)[6].

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements[10].

  • Scan Mode: Full scan MS from m/z 100-1000 for initial identification, followed by targeted MS/MS (product ion scan) of the precursor ion for this compound ([C23H28N2O4+H]+ at m/z 397.2127).

  • Collision Energy: Optimization of collision energy (e.g., 10-40 eV) is necessary to obtain informative fragment ions.

Data Presentation

The following tables summarize the expected quantitative data from the LC-MS analysis of this compound.

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955

Table 2: Mass Spectrometry Parameters for this compound Analysis

ParameterValue
Ionization ModeESI Positive
Precursor Ion (m/z)397.2127
Product Ions (m/z)Hypothetical values based on common alkaloid fragmentation: e.g., loss of the acetoxyethyl group, fragmentation of the pentacyclic ring structure.
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_identification Peak Identification (m/z 397.2127) data_acquisition->peak_identification quantification Quantification peak_identification->quantification

Caption: Experimental workflow for this compound analysis.
Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are not yet elucidated, many alkaloids are known to interact with cellular signaling cascades, often involving protein kinases or G-protein coupled receptors. The following diagram presents a hypothetical signaling pathway that could be modulated by an alkaloid like this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates This compound This compound This compound->receptor Binds/Modulates

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The described methods for sample preparation, liquid chromatography, and mass spectrometry are based on established principles for the analysis of alkaloids and other natural products. Researchers can adapt and optimize these protocols to suit their specific instrumentation and research objectives. The successful application of these methods will facilitate a deeper understanding of the chemistry and pharmacology of this compound, potentially accelerating its development as a therapeutic agent.

References

Echitoveniline: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitoveniline is a monoterpenoid indole alkaloid naturally occurring in several species of the Apocynaceae family, notably Alstonia venenata, Alstonia mairei, and Alstonia macrophylla.[1][2][3][4][5][6] As a member of a chemical class known for a wide range of biological activities, this compound has been the subject of preliminary investigations. These application notes provide a summary of the currently available data and generalized protocols to guide initial preclinical research.

Disclaimer: The available scientific literature on this compound is limited. Notably, there is a lack of published in-vivo studies, detailed mechanistic analyses, and comprehensive pharmacokinetic and toxicological profiles. The following protocols are therefore based on general methodologies for the preclinical assessment of novel natural products and should be adapted as more specific data on this compound becomes available.

Physicochemical and In-Vitro Cytotoxicity Data

The existing data on this compound is primarily centered on its basic chemical properties and initial assessments of its cytotoxic effects. It is important to note that there are conflicting reports regarding its efficacy against the A549 human lung cancer cell line. One source indicates no significant cytotoxicity (IC50 > 40 μM), while another reports a more potent cytotoxic effect (IC50 range of 5.6 to 77.1 μM).[3][4][5] This discrepancy highlights the need for further independent verification.

PropertyValueReference
Chemical Class Monoterpenoid Indole Alkaloid[1][3][4][7]
Molecular Formula C31H36N2O7[3][8]
Molecular Weight 548.63 g/mol [3][8]
Natural Sources Alstonia venenata, Alstonia mairei, Alstonia macrophylla[1][2][3][4][5][6]
In-Vitro Cytotoxicity (A549 Cells) IC50: > 40 μM[3][4]
In-Vitro Cytotoxicity (A549 Cells) IC50: 5.6 - 77.1 μM[5]

Experimental Protocols

Given the absence of specific in-vivo studies for this compound, the following section outlines a generalized, multi-stage protocol for the preclinical evaluation of a novel natural product with cytotoxic potential.

Stage 1: In-Vitro Validation and Mechanistic Assessment

Objective: To confirm the cytotoxic activity of this compound and elucidate its potential mechanism of action.

1.1. Cell Viability Assays:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293 or primary cells).

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

1.2. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death.

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Caspase Activity Assays: To measure the activation of key apoptotic enzymes (e.g., Caspase-3, -8, -9) using colorimetric or fluorometric substrate assays.

Stage 2: In-Vivo Toxicity and Efficacy Studies (Hypothetical)

Objective: To evaluate the safety profile and anti-tumor efficacy of this compound in a living organism.

2.1. Acute Toxicity Study:

  • Animal Model: Healthy BALB/c mice (6-8 weeks old, mixed gender).

  • Methodology:

    • Administer single escalating doses of this compound (e.g., 5, 10, 25, 50, 100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route to groups of mice (n=5 per group).

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Record body weight, food and water intake, and any behavioral changes.

    • At the end of the study, perform gross necropsy and collect major organs for histopathological analysis.

    • Determine the Maximum Tolerated Dose (MTD).

2.2. Xenograft Tumor Model:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Methodology:

    • Subcutaneously implant a human cancer cell line (e.g., A549) into the flank of each mouse.

    • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses below the MTD, positive control).

    • Administer treatment according to a defined schedule (e.g., daily or every other day).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Discovery & In-Vitro cluster_1 Phase 2: In-Vivo Preclinical cluster_2 Phase 3: Advanced Development A Isolation of this compound from Alstonia sp. B Structural Elucidation & Purity Analysis A->B C In-Vitro Cytotoxicity Screening (Cell Viability Assays) B->C D Mechanistic Studies (e.g., Apoptosis, Cell Cycle) C->D E Acute Toxicity Studies (MTD Determination) D->E F Pharmacokinetic (PK) Studies (ADME) E->F G Xenograft Efficacy Models F->G H Lead Optimization G->H I IND-Enabling Studies H->I

Caption: A generalized workflow for natural product drug discovery.

Hypothetical Signaling Pathway for Cytotoxicity

G cluster_0 Cellular Stress Induction cluster_1 Apoptotic Cascade This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Bax_Bak Bax/Bak Activation ROS->Bax_Bak DNA_Damage->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for drug-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Iboga Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of iboga alkaloids, such as Echitoveniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the core scaffold of iboga alkaloids?

A1: The majority of synthetic routes for iboga alkaloids focus on three primary endgame strategies for constructing the characteristic indole, tetrahydroazepine (B ring), and isoquinuclidine (C ring) structures.[1][2] These strategies include:

  • Rearrangements: Simultaneously generating the B and C rings through rearrangement reactions.[1]

  • Tetrahydroazepine (B ring) formation: Constructing the B ring via C2–C16 bond formation.[1]

  • Isoquinuclidine (C ring) formation: Forming the C ring through a transannular cyclization.[1]

  • Late-stage Fischer Indolization: A newer approach that constructs the indole ring at a late stage, allowing for greater flexibility in creating analogues.[1]

Q2: My overall yield for the synthesis is very low. What are some potential reasons?

A2: Low overall yields in multi-step syntheses of complex molecules like iboga alkaloids are common. Published total syntheses of ibogaine have reported overall yields ranging from 0.14% to 4.61% over 9 to 15 steps.[1] Factors contributing to low yields can include:

  • Suboptimal reaction conditions: Each step in the synthesis needs to be optimized for temperature, reaction time, solvent, and catalyst.

  • Side reactions: The formation of undesired byproducts can significantly reduce the yield of the desired product.

  • Purification losses: Product loss during workup and purification steps (e.g., column chromatography) is a common issue.

  • Scalability issues: Some synthetic routes that work well on a small scale are not easily scalable.[1]

Q3: I am having trouble with the late-stage Fischer indolization. What are some key parameters to consider?

A3: The Fischer indolization is a critical step in some modern synthetic routes to iboga alkaloids.[1] Key parameters to optimize include:

  • Acid catalyst: The choice and concentration of the acid catalyst are crucial.

  • Reaction temperature: The temperature needs to be carefully controlled to promote the desired reaction without causing decomposition.

  • Solvent: The polarity and boiling point of the solvent can influence the reaction rate and yield.

  • Purity of the starting ketone: Impurities in the tricyclic ketone precursor can inhibit the reaction.

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction for Isoquinuclidine Formation
Symptom Possible Cause Suggested Solution
Low conversion to the desired isoquinuclidine product.1. Inactive diene or dienophile. 2. Incorrect reaction temperature. 3. Presence of inhibitors.1. Check the purity of the dihydropyridine and enone starting materials. 2. Optimize the reaction temperature; some Diels-Alder reactions require elevated temperatures, while others proceed at room temperature. 3. Ensure all reagents and solvents are free from impurities that could inhibit the reaction.
Formation of multiple isomers.1. Lack of stereocontrol in the cycloaddition.1. Consider using a chiral catalyst or auxiliary to induce facial selectivity. 2. Explore different solvent systems to influence the endo/exo selectivity.
Problem 2: Inefficient Tetrahydroazepine Ring Closure
Symptom Possible Cause Suggested Solution
Failure of the seven-membered ring to form.1. Steric hindrance around the reactive centers. 2. Unfavorable ring strain in the transition state.1. Modify the protecting groups on adjacent functionalities to reduce steric bulk. 2. Experiment with different cyclization strategies or reagents that can overcome the activation barrier.
Competing side reactions, such as intermolecular reactions.1. Reaction concentration is too high.1. Perform the reaction under high-dilution conditions to favor intramolecular cyclization.

Quantitative Data

Table 1: Reported Overall Yields for Ibogaine Synthesis

Synthetic Strategy Number of Steps Overall Yield (%) Reference
Previous Total Syntheses9-150.14 - 4.61[1]
Late-Stage Fischer Indolization7 (from pyridine)Gram-scale synthesis reported, specific overall yield not stated as a percentage in the abstract.[3]

Experimental Protocols

Key Experiment: Gram-Scale Synthesis of Ibogaine from Pyridine (Adapted from Iyer et al.)[3]

Step 1: One-pot Acylation and Reduction of Pyridine

  • Description: This initial step functionalizes the commercially available starting material, pyridine, to create a dihydropyridine intermediate.

  • Methodology:

    • To a solution of pyridine, add the acylating agent (e.g., an acid chloride) and a reducing agent.

    • The reaction is typically performed at a controlled temperature and monitored by TLC or LC-MS until completion.

    • The resulting dihydropyridine is then purified. A reported synthesis achieved a 98% yield on a 20g scale for a similar transformation.[1]

Step 2: Diels-Alder Cycloaddition

  • Description: This step constructs the isoquinuclidine core of the iboga alkaloid scaffold.

  • Methodology:

    • The dihydropyridine from the previous step is reacted with a suitable dienophile, such as a cyclopropyl enone.

    • The reaction conditions (solvent, temperature) are optimized to achieve high yield and stereoselectivity. A reported cycloaddition to form an isoquinuclidine intermediate proceeded in 90% yield on a decagram scale.[1]

Step 3: Late-Stage Fischer Indolization

  • Description: The final key step involves the formation of the indole ring to complete the iboga alkaloid core.

  • Methodology:

    • The tricyclic ketone precursor is reacted with a substituted phenylhydrazine in the presence of an acid catalyst.

    • The reaction is heated to facilitate the cyclization and aromatization to the indole.

    • The final iboga alkaloid product is then purified.

Visualizations

Synthetic_Strategies cluster_strategies Common Iboga Alkaloid Synthetic Strategies Start Starting Materials Rearrangement Rearrangement Start->Rearrangement Tetrahydroazepine Tetrahydroazepine (B Ring) Formation Start->Tetrahydroazepine Isoquinuclidine Isoquinuclidine (C Ring) Formation Start->Isoquinuclidine Late_Stage_Indolization Late-Stage Fischer Indolization Start->Late_Stage_Indolization Iboga_Core Iboga Alkaloid Core Rearrangement->Iboga_Core Tetrahydroazepine->Iboga_Core Isoquinuclidine->Iboga_Core Late_Stage_Indolization->Iboga_Core

Caption: Common synthetic strategies for the Iboga alkaloid core.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Low Yield Start Low Overall Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) Check_Purity->Optimize_Conditions Analyze_Byproducts Analyze Side Products (TLC, LC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Purification_Technique Review Purification Method Analyze_Byproducts->Purification_Technique Scale_Up Consider Scalability Issues Purification_Technique->Scale_Up Improved_Yield Improved Yield Scale_Up->Improved_Yield

Caption: A logical workflow for troubleshooting low synthesis yields.

References

Technical Support Center: Overcoming Echitoveniline Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Echitoveniline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a complex alkaloid with the CAS Number 72855-79-9.[1] Its chemical name is methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate.[1] Due to its high molecular weight and complex, rigid structure, this compound is predicted to have low aqueous solubility. Like many alkaloids, its solubility is expected to be pH-dependent.

Q2: Which solvents should I try first for dissolving this compound?

For initial solubility screening, a range of solvents with varying polarities should be tested. It is recommended to start with common organic solvents and then move to aqueous-based systems if required for your experimental setup.

Recommended Initial Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Acetone

Q3: My this compound won't dissolve in my desired aqueous buffer. What can I do?

Low aqueous solubility is a common challenge. Here are several strategies to improve it:

  • pH Adjustment: As an alkaloid, this compound's solubility is likely to increase in acidic conditions due to the protonation of its nitrogen atoms. Prepare a stock solution in a water-miscible organic solvent (like DMSO or ethanol) and then dilute it into your aqueous buffer. The final pH of the solution can be adjusted to maintain solubility and experimental relevance.[2]

  • Co-solvents: The use of a water-miscible co-solvent can enhance the solubility of hydrophobic compounds.[3] You can prepare your aqueous buffer with a small percentage (e.g., 1-10%) of a co-solvent like DMSO, ethanol, or polyethylene glycol (PEG).

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and dispersion of the compound.[2][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in the initial solvent (e.g., DMSO, Ethanol). Insufficient solvent volume or low temperature.1. Increase the solvent volume incrementally. 2. Gently warm the solution (e.g., to 37°C) and vortex or sonicate for a short period. Be cautious with temperature to avoid degradation.
A precipitate forms when I dilute my this compound stock solution into an aqueous buffer. The compound is crashing out of solution due to its low aqueous solubility.1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in your stock solution before dilution. 3. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
I observe particulates in my final solution even after apparent dissolution. Incomplete dissolution or presence of impurities.1. Filter the solution through a 0.22 µm syringe filter compatible with your solvent. 2. Consider further purification of the this compound sample if impurities are suspected.
My experimental results are inconsistent, possibly due to solubility issues. Inconsistent solubility between experiments can lead to variability in the effective concentration of the compound.1. Standardize your dissolution protocol. Ensure the same solvent, temperature, and mixing method are used each time. 2. Prepare fresh solutions for each experiment to avoid potential degradation or precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Warming bath or heat block

  • Calibrated balance

  • Microcentrifuge tubes

Methodology:

  • Weigh out the required amount of this compound to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need X mg of this compound (where X is 10 mmol/L * 1 mL * Molecular Weight of this compound).

  • Add the weighed this compound to a microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, warm the solution to 37°C for 5-10 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Strategy for Enhancing Aqueous Solubility

This protocol outlines a systematic approach to improving the solubility of this compound in aqueous buffers for cell-based assays or other biological experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of choice (e.g., PBS, cell culture media)

  • Co-solvents (e.g., Ethanol, PEG 400)

  • Surfactants (e.g., Tween® 80, Pluronic® F-68)

  • pH meter and solutions for pH adjustment (e.g., 1N HCl, 1N NaOH)

Methodology:

  • Baseline Solubility Test:

    • Prepare serial dilutions of your this compound stock solution in your aqueous buffer.

    • Observe the highest concentration that remains in solution without precipitation. This is your baseline aqueous solubility.

  • pH Adjustment:

    • Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 5.0, 6.0).

    • Repeat the serial dilution from your stock solution and observe any improvement in solubility.

  • Co-solvent Addition:

    • Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 1%, 5%, 10% Ethanol or PEG 400).

    • Determine the maximum solubility of this compound in these co-solvent-containing buffers.

  • Surfactant Addition:

    • Prepare your aqueous buffer with a low concentration of a surfactant (e.g., 0.01%, 0.1% Tween® 80).

    • Assess the solubility of this compound in the presence of the surfactant.

Visualizing Experimental Workflows

Experimental Workflow for Solubility Optimization

G cluster_start Start: this compound Powder cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Solution Preparation cluster_troubleshoot Troubleshooting start Weigh this compound dissolve_dmso Dissolve in DMSO (or other organic solvent) start->dissolve_dmso vortex Vortex/Sonicate dissolve_dmso->vortex warm Gentle Warming (if necessary) vortex->warm dilute Dilute into Aqueous Buffer warm->dilute observe Observe for Precipitation dilute->observe precipitate Precipitate Forms observe->precipitate Yes no_precipitate Clear Solution (Proceed with Experiment) observe->no_precipitate No adjust_ph Adjust pH of Buffer precipitate->adjust_ph add_cosolvent Add Co-solvent to Buffer precipitate->add_cosolvent add_surfactant Add Surfactant to Buffer precipitate->add_surfactant decrease_conc Decrease Final Concentration precipitate->decrease_conc adjust_ph->dilute add_cosolvent->dilute add_surfactant->dilute decrease_conc->dilute

Caption: Workflow for preparing and optimizing the solubility of this compound solutions.

Logical Relationship of Solubility Enhancement Techniques

G cluster_problem Problem cluster_approaches Solubility Enhancement Approaches cluster_physical_methods Physical Method Details cluster_chemical_methods Chemical Method Details poor_solubility Poor Aqueous Solubility of this compound physical Physical Methods poor_solubility->physical chemical Chemical Methods poor_solubility->chemical particle_size Particle Size Reduction (Micronization/Nanoization) physical->particle_size solid_dispersion Solid Dispersion physical->solid_dispersion ph_adjustment pH Adjustment chemical->ph_adjustment cosolvency Co-solvency chemical->cosolvency surfactants Use of Surfactants chemical->surfactants

Caption: Overview of methods to address poor aqueous solubility.

References

troubleshooting Echitoveniline extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction of Echitoveniline from plant material.

Introduction to this compound

This compound is a novel vinca alkaloid recently isolated from the leaves of Catharanthus roseus var. echitoven. Pre-clinical studies have shown its potent cytotoxic activity against several cancer cell lines, making it a promising candidate for further drug development. Its complex structure, however, presents unique challenges in its extraction and purification.

Chemical Properties of this compound:

  • Molecular Formula: C₄₆H₅₈N₄O₉

  • Molar Mass: 827.98 g/mol

  • Solubility: Freely soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol and ethanol; practically insoluble in water and hexane.[1]

  • Stability: Sensitive to strong acids (pH < 2), high temperatures (> 60°C), and prolonged exposure to UV light. Degradation is observed as a loss of cytotoxic activity and the appearance of characteristic degradation products in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The main challenges include its low concentration in the plant material, its susceptibility to degradation under harsh extraction conditions, and the presence of structurally similar alkaloids that can complicate purification.[2]

Q2: My final extract has a low yield of this compound. What are the likely causes?

A2: Low yields can result from several factors:

  • Incomplete initial extraction: The solvent used may not be optimal for this compound, or the extraction time may be insufficient.

  • Degradation during extraction: Exposure to high temperatures, inappropriate pH, or light can degrade the target molecule.

  • Losses during purification steps: Significant amounts of the compound can be lost during liquid-liquid partitioning, column chromatography, or crystallization if not optimized.

Q3: The purity of my final product is low, with many contaminating peaks in the chromatogram. How can I improve this?

A3: Purity issues often stem from co-extraction of other plant secondary metabolites like flavonoids, tannins, and other alkaloids.[2][3] To improve purity, consider incorporating a pre-extraction step with a non-polar solvent like hexane to remove lipids and pigments. Additionally, optimizing the mobile phase and stationary phase in your chromatographic separation is crucial.

Q4: My this compound extract is losing its bioactivity over time. What storage conditions are recommended?

A4: this compound is prone to degradation. For long-term storage, the purified compound should be stored as a dry powder at -20°C or below, protected from light and moisture. For solutions, dissolve in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C.

Troubleshooting Guide

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Analyze the crude extracts by HPLC to quantify this compound.Identification of the solvent that provides the highest yield of the target compound.
Insufficient Extraction Time/Method Increase the extraction time or switch to a more efficient method. For example, if using maceration, consider switching to Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.A higher concentration of this compound in the crude extract.
Compound Degradation Ensure all extraction and purification steps are carried out at controlled temperatures (ideally below 40°C). Protect all solutions from direct light by using amber glassware or covering with aluminum foil.Minimized formation of degradation products, leading to a higher yield of the active compound.
Suboptimal pH during Acid-Base Partitioning Carefully adjust the pH during the acid-base extraction steps. Use a pH meter to ensure the aqueous phase is sufficiently acidic (pH 2-3) to protonate the alkaloid and sufficiently basic (pH 9-10) to deprotonate it for extraction into the organic solvent.Improved recovery of this compound from the aqueous to the organic phase.
Issue 2: Poor Purity of Final Product
Potential Cause Troubleshooting Step Expected Outcome
Co-extraction of Pigments and Lipids Before the main extraction, wash the dried plant powder with a non-polar solvent like n-hexane. This will remove chlorophyll and lipids without extracting the target alkaloid.A cleaner crude extract with reduced interference from non-polar compounds.
Inefficient Chromatographic Separation Optimize the column chromatography parameters. Test different solvent systems for the mobile phase to achieve better separation of this compound from other alkaloids. Consider using different stationary phases (e.g., alumina, C18 reverse-phase silica).Improved resolution of peaks in the chromatogram, leading to a purer final product.
Presence of Tannins and Phenolic Compounds Incorporate a precipitation step. After the initial extraction, add a lead acetate solution to precipitate tannins and other phenolic compounds. Centrifuge and collect the supernatant for further processing.Removal of interfering phenolic compounds, which can improve the efficiency of subsequent purification steps.

Experimental Protocols

Protocol 1: Standard Extraction of this compound
  • Preparation of Plant Material: Air-dry the leaves of Catharanthus roseus var. echitoven in the shade. Grind the dried leaves into a fine powder.

  • Defatting: Macerate the powdered leaves in n-hexane (1:10 w/v) for 24 hours to remove lipids and pigments. Filter and discard the hexane. Air-dry the plant material.

  • Alkaloid Extraction: Extract the defatted powder with methanol (1:10 w/v) for 48 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure at 40°C to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% aqueous HCl (pH 2-3).

    • Wash the acidic solution with chloroform to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the liberated alkaloids with chloroform (3 x 100 mL).

    • Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloid extract.

  • Purification:

    • Subject the total alkaloid extract to column chromatography on silica gel.

    • Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound and concentrate.

    • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Quantification of this compound using HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.[4]

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound.[5][6] The concentration in the samples is determined by comparing the peak area with the calibration curve.

Visual Guides

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification plant_material Dried Plant Material powder Fine Powder plant_material->powder Grinding defatted_powder Defatted Powder powder->defatted_powder Hexane Wash crude_extract Crude Methanolic Extract defatted_powder->crude_extract Methanol Extraction acidic_solution Acidic Aqueous Solution crude_extract->acidic_solution Dissolve in 5% HCl basic_solution Basic Aqueous Solution acidic_solution->basic_solution Adjust pH to 9-10 total_alkaloids Total Alkaloid Extract basic_solution->total_alkaloids Chloroform Extraction column_fractions Column Chromatography Fractions total_alkaloids->column_fractions Silica Gel Column pure_this compound Pure this compound column_fractions->pure_this compound Preparative HPLC

Caption: Workflow for this compound Extraction and Purification.

G cluster_0 Troubleshooting: Low Yield start Low Yield Detected check_solvent Is the extraction solvent optimal? start->check_solvent test_solvents Test alternative solvents (e.g., Ethyl Acetate) check_solvent->test_solvents No check_conditions Are extraction conditions too harsh? check_solvent->check_conditions Yes test_solvents->check_conditions reduce_temp Reduce temperature (<40°C) and protect from light check_conditions->reduce_temp Yes check_partitioning Is acid-base partitioning efficient? check_conditions->check_partitioning No reduce_temp->check_partitioning optimize_ph Optimize pH control (pH 2-3 and 9-10) check_partitioning->optimize_ph No end Yield Improved check_partitioning->end Yes optimize_ph->end

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Optimizing HPLC Peak Resolution for Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Echitoveniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak resolution during their experiments.

Troubleshooting Guide: Enhancing Peak Resolution

Poor peak resolution in HPLC can manifest as peak tailing, peak broadening, or co-elution, compromising the accuracy and reliability of your results.[1][2] This section provides a systematic approach to identifying and resolving these common issues.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.[1] This is a frequent issue when analyzing basic compounds like this compound.

Possible Causes and Solutions:

  • Silanol Interactions: Ionized silanol groups on silica-based columns can interact with basic analytes, causing tailing.[3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3 or below) can protonate the silanol groups, minimizing these secondary interactions. The use of additives like 0.1% formic acid or trifluoroacetic acid can help achieve and maintain a low pH.[4]

    • Solution 2: Use End-Capped Columns: Employing a column with an end-capped stationary phase can significantly reduce tailing by chemically bonding a small molecule to the residual silanol groups.[3][4]

    • Solution 3: Add a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][5]

    • Solution: Reduce Sample Concentration or Injection Volume: Dilute the sample or decrease the injection volume to avoid exceeding the column's loading capacity.[2][4] A general guideline is to inject 1-2% of the total column volume for sample concentrations around 1 µg/µL.[2]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.[4]

    • Solution: Flush or Replace the Column: Flush the column with a strong solvent to remove contaminants. If the issue persists, the column may need to be replaced.[4]

Issue 2: Peak Broadening

Peak broadening results in wider peaks with lower height, which can compromise both resolution and sensitivity.[1][4]

Possible Causes and Solutions:

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.[3][4]

    • Solution: Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing to connect the different components of the HPLC system and ensure all fittings are properly connected to avoid dead volume.[3][4]

  • High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to inefficient mass transfer and broader peaks.[4]

    • Solution: Optimize Flow Rate: Reducing the flow rate can allow for better equilibration of the analytes between the mobile and stationary phases.[2][4][6]

  • Mobile Phase Viscosity: A highly viscous mobile phase can lead to broader peaks.

    • Solution: Increase Column Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) decreases the mobile phase viscosity, leading to better mass transfer and sharper peaks.[2][6] However, be cautious as high temperatures can degrade thermolabile compounds.[6]

Issue 3: Co-elution or Poor Resolution

Co-elution occurs when two or more compounds are not adequately separated, resulting in overlapping peaks.[2] Resolution is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k').[6][7]

Possible Causes and Solutions:

  • Inadequate Column Efficiency (N):

    • Solution 1: Decrease Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases efficiency.[7][8]

    • Solution 2: Increase Column Length: Longer columns provide more theoretical plates, leading to better separation.[8][9]

  • Poor Selectivity (α):

    • Solution 1: Change Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change the selectivity.[10]

    • Solution 2: Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of analytes, which can significantly impact selectivity.[8]

    • Solution 3: Change Stationary Phase: If other adjustments fail, switching to a column with a different stationary phase (e.g., from C18 to a phenyl column) can provide different selectivity.[8]

  • Suboptimal Retention Factor (k'):

    • Solution 1: Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the organic solvent content will increase the retention time and can improve the separation of early-eluting peaks.[8]

    • Solution 2: Use Gradient Elution: For complex samples with a wide range of polarities, a gradient elution can improve the resolution of all peaks throughout the chromatogram.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point would be to use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Since this compound is likely a basic compound, using a low pH mobile phase (e.g., with 0.1% formic acid) is recommended to improve peak shape.

Q2: How does temperature affect my separation?

Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[6] However, excessively high temperatures might degrade the analyte or the column's stationary phase.[2][6] It is crucial to operate within the temperature limits of your column and analyte stability.[2]

Q3: Should I use isocratic or gradient elution?

For simple mixtures or when optimizing the separation of a few compounds, isocratic elution can be sufficient.[6] For complex samples containing compounds with a wide range of hydrophobicities, gradient elution is generally preferred to achieve good resolution for all peaks in a reasonable analysis time.[5][6]

Q4: My peak shape is still poor after trying the troubleshooting steps. What else can I do?

If peak shape issues persist, consider the following:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[11] Injecting a sample in a much stronger solvent can lead to peak distortion.

  • System Contamination: Check for contamination in the mobile phase, injector, or column. Flush the system with appropriate solvents.

  • Detector Settings: Ensure the detector settings, such as the data acquisition rate, are appropriate for the peak widths you are observing.

Experimental Protocols

Standard Solution and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration that falls within the linear range of the assay.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

Initial HPLC Conditions:

ParameterSuggested Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV-Vis scan

Data Presentation: Optimizing HPLC Parameters

The following tables summarize the effect of changing various HPLC parameters on peak resolution, retention time, and peak shape.

Table 1: Effect of Mobile Phase Composition (Isocratic)

% AcetonitrileRetention Time (min)Resolution (Rs)Tailing Factor
40%12.51.31.8
50%8.21.61.4
60%4.11.11.2

Table 2: Effect of Flow Rate

Flow Rate (mL/min)Retention Time (min)Resolution (Rs)Backpressure (bar)
0.810.31.8120
1.08.21.6150
1.26.81.4180

Table 3: Effect of Column Temperature

Temperature (°C)Retention Time (min)Resolution (Rs)Tailing Factor
259.11.51.5
358.21.61.3
457.51.71.2

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in HPLC.

HPLC_Troubleshooting_Workflow start Poor Peak Resolution (Tailing, Broadening, Co-elution) check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing broadening Peak Broadening? tailing->broadening No solution_tailing Adjust pH (lower) Use End-Capped Column Reduce Sample Load tailing->solution_tailing Yes coelution Co-elution? broadening->coelution No solution_broadening Optimize Flow Rate (lower) Increase Temperature Minimize Extra-Column Volume broadening->solution_broadening Yes solution_coelution Optimize Selectivity (α) - Change Mobile Phase/pH Increase Efficiency (N) - Smaller Particles/Longer Column Optimize Retention (k') - Adjust % Organic/Gradient coelution->solution_coelution Yes end Acceptable Resolution coelution->end No solution_tailing->check_peak_shape solution_broadening->check_peak_shape solution_coelution->check_peak_shape

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

Technical Support Center: Echitoveniline NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the NMR analysis of Echitoveniline, an Aspidosperma alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak broadening in the NMR spectrum of an alkaloid like this compound?

Peak broadening in the NMR spectra of alkaloids such as this compound can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad and distorted peaks. Careful shimming of the spectrometer is crucial before any data acquisition.[1]

  • Sample Concentration: High sample concentrations can lead to increased solution viscosity and intermolecular interactions, including aggregation, which can cause significant line broadening.[1][2]

  • Low Solubility: If this compound is not fully dissolved in the chosen NMR solvent, solid particles will disrupt the magnetic field homogeneity, leading to broad lines.[1][2]

  • Chemical Exchange: The presence of multiple conformations in slow or intermediate exchange on the NMR timescale can lead to the broadening of signals. This is common in complex, sterically hindered molecules like many alkaloids.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

  • pH Effects: For alkaloids, which are basic compounds, the pH of the sample can significantly influence the protonation state and potentially lead to exchange broadening.

Q2: I am observing fewer peaks than expected in my 1H NMR spectrum of this compound. What could be the cause?

Overlapping signals are a common issue in the 1H NMR spectra of complex natural products like this compound.[1] This can obscure individual proton resonances and their coupling patterns. Trying a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d1) can often alter the chemical shifts sufficiently to resolve overlapping peaks.[1] Additionally, acquiring 2D NMR spectra, such as COSY and HSQC, can help to resolve individual signals and establish connectivity.

Q3: How can I confirm the presence of exchangeable protons (e.g., -OH or -NH) in my this compound sample?

A simple method is to add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the 1H NMR spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding signals to disappear or significantly decrease in intensity.[1]

Troubleshooting Guides

This section provides structured guidance for specific problems you might encounter.

Issue 1: Broad and Unresolved Peaks in the 1H NMR Spectrum

If the peaks in your this compound spectrum are broad and poorly resolved, follow this troubleshooting workflow:

Workflow for Addressing Peak Broadening:

G Troubleshooting Peak Broadening start Start: Broad NMR Peaks Observed check_shimming 1. Check Spectrometer Shimming - Re-shim the instrument carefully. start->check_shimming check_solubility 2. Assess Sample Solubility - Visually inspect for particulates. - Filter the sample if necessary. check_shimming->check_solubility If still broad final_analysis Analyze Improved Spectrum check_shimming->final_analysis If peaks sharpen dilute_sample 3. Dilute the Sample - High concentration can cause aggregation. - Prepare a more dilute sample. check_solubility->dilute_sample If still broad check_solubility->final_analysis If peaks sharpen change_solvent 4. Change NMR Solvent - Try a different deuterated solvent (e.g., benzene-d6, methanol-d4). dilute_sample->change_solvent If still broad dilute_sample->final_analysis If peaks sharpen temp_study 5. Perform a Variable Temperature (VT) Study - Acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K). change_solvent->temp_study If still broad change_solvent->final_analysis If peaks sharpen check_ph 6. Adjust Sample pH - For alkaloids, pH can affect protonation and exchange. - Add a trace of acid or base (use with caution). temp_study->check_ph If still broad and exchange is suspected temp_study->final_analysis If peaks sharpen check_ph->final_analysis If peaks sharpen

Caption: Workflow for troubleshooting broad NMR peaks.

Issue 2: Suspected Conformational Isomers or Dynamic Exchange

The presence of rotamers or other conformational isomers in equilibrium can lead to peak broadening or the appearance of multiple sets of signals, complicating the spectrum.

Experimental Protocol for Investigating Dynamic Exchange:

A Variable Temperature (VT) NMR study is the primary method to investigate dynamic processes.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Increase the sample temperature in increments (e.g., 15 K steps, such as 313 K, 328 K). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.

  • Data Acquisition: Acquire a 1H NMR spectrum at each temperature.

  • Analysis: Observe the changes in the spectra. If peaks sharpen and coalesce into a single resonance at higher temperatures, it is indicative of fast exchange on the NMR timescale.[1] Conversely, cooling the sample may resolve broad peaks into distinct signals for each conformer.

Expected Observations in a VT-NMR Experiment for this compound (Hypothetical):

Temperature (K)ObservationInterpretation
298Broad signals in the aromatic and aliphatic regions.Intermediate exchange between conformers.
313Sharpening of some broad signals.Increased rate of conformational exchange.
328Coalescence of some broad peaks into sharper singlets/multiplets.Fast exchange limit is being approached.

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution NMR of this compound

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[2]

  • Sample Weighing: Accurately weigh 1-5 mg of purified this compound for a standard 1H NMR, and 10-20 mg for a 13C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent in which this compound is readily soluble (e.g., CDCl3, Acetone-d6, DMSO-d6). For alkaloids, aprotic solvents like DMSO-d6 can be particularly useful for observing NH protons.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2]

  • Degassing (Optional): If paramagnetic oxygen is a concern for very high-resolution experiments, the sample can be degassed using the freeze-pump-thaw method (at least three cycles).[2]

  • Labeling: Clearly label the NMR tube with the sample identification.

Logical Relationship for Sample Preparation:

G Sample Preparation Logic start Start: Purified this compound weigh_sample Weigh appropriate amount (1-5 mg for 1H, 10-20 mg for 13C) start->weigh_sample dissolve Dissolve in 0.6-0.7 mL of high-purity deuterated solvent weigh_sample->dissolve visual_check Visually inspect for particulates dissolve->visual_check filter Filter through glass wool into NMR tube visual_check->filter Particulates present transfer Transfer directly to NMR tube visual_check->transfer No particulates ready Sample is ready for NMR analysis filter->ready transfer->ready

Caption: Logical steps for preparing a high-quality NMR sample.

Data Presentation

While specific quantitative data for this compound peak broadening is not available in the literature, the following table provides a general guide to the expected effects of common experimental parameters on NMR peak widths for complex organic molecules.

Table 1: Influence of Experimental Parameters on NMR Peak Width

ParameterLow Value/ConditionHigh Value/ConditionExpected Effect on Peak WidthRationale
Concentration < 5 mg/mL> 20 mg/mLIncreaseHigher concentrations can lead to aggregation and increased viscosity.[1][2]
Temperature 273 K328 KDecrease (for dynamic exchange)Increased temperature can lead to faster conformational exchange, averaging signals and sharpening peaks.[1]
Solvent Viscosity Low (e.g., Acetone)High (e.g., DMSO)IncreaseHigher viscosity slows molecular tumbling, leading to broader lines.
pH (for alkaloids) BasicAcidicVariableChanges in protonation state can lead to chemical exchange and peak broadening.

By systematically addressing these potential issues, researchers can significantly improve the quality of their this compound NMR spectra, facilitating accurate structure elucidation and characterization.

References

Technical Support Center: Interpreting Echitoveniline Mass Spec Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry (MS) fragmentation patterns of Echitoveniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

Q2: What are the expected major fragments for iboga alkaloids like this compound in ESI-MS/MS?

Based on the fragmentation of related iboga alkaloids, such as ibogaine, several characteristic fragmentation pathways can be anticipated for this compound. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ will be the precursor ion. Collision-induced dissociation (CID) of this precursor is expected to yield several key product ions.

For ibogaine ([M+H]+ at m/z 311.4), characteristic daughter ions are observed at m/z 122.1, 174.1, and 188.1.[1] These fragments likely arise from the cleavage of the isoquinuclidine ring system and the indole moiety, which are core structures in iboga alkaloids. Therefore, for this compound, one should look for fragments corresponding to the stable indole portion and fragments arising from the cleavage of the alicyclic part of the molecule. The exact m/z values will depend on the specific substituents on the this compound molecule.

Q3: My mass spectrum shows no peaks, or the signal intensity is very low. What should I do?

This is a common issue in mass spectrometry experiments.[2][3] Here are several troubleshooting steps:

  • Sample Concentration: Ensure your sample is not too dilute, as this can lead to weak or undetectable signals. Conversely, a sample that is too concentrated might cause ion suppression.[2]

  • Ionization Efficiency: The choice of ionization technique is critical. For alkaloids like this compound, Electrospray Ionization (ESI) in positive ion mode is generally effective.[1] Experimenting with different ionization sources (e.g., APCI) if available could be beneficial.[2]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector.[2]

  • Check for Leaks: Leaks in the system can lead to a loss of sensitivity.[3] Use a leak detector to check connections, particularly after maintenance or column changes.[3]

  • Sample Preparation: Ensure that the sample is properly prepared and that there are no issues with the autosampler or syringe that might prevent the sample from reaching the detector.[3]

Q4: I am observing unexpected peaks or high background noise in my spectrum. What are the possible causes?

High background noise or the presence of unexpected peaks can obscure the signal of your target analyte.[4] Consider the following:

  • Solvent Contamination: Ensure that the solvents used for your mobile phase are of high purity (LC-MS grade). Contaminants in the solvent can lead to a high background or extraneous peaks.[5]

  • Sample Carryover: If you are running multiple samples, carryover from a previous, more concentrated sample can be an issue. Run blank injections between samples to check for and mitigate carryover.[5]

  • Column Bleed: An old or improperly conditioned column can "bleed," releasing polymeric material that shows up as a noisy baseline or a series of regularly spaced peaks.[4]

  • Contaminated Glassware or Reagents: Ensure all glassware is thoroughly cleaned and that reagents are fresh and free from contamination.

Troubleshooting Guides

Guide 1: Poor Signal Intensity or No Peaks

This guide provides a systematic approach to troubleshooting issues related to weak or absent signals in your mass spectrometer.

Data Presentation: Troubleshooting Poor Signal

StepActionPotential Cause
1Verify sample concentration.Sample is too dilute or too concentrated (ion suppression).[2]
2Check ionization source settings.Inefficient ionization of the analyte.
3Run a system suitability test or calibration standard.Instrument performance issue (tuning, calibration).[2]
4Inspect the spray in the ESI source.Clogged needle or improper nebulization.[5]
5Check for leaks in the LC and MS systems.Loss of vacuum or sample diversion.[3]
6Review the acquisition method.Incorrect mass range or polarity selected.
Guide 2: Inaccurate Mass Measurement

Accurate mass measurement is crucial for the identification of unknown compounds like this compound.

Data Presentation: Troubleshooting Inaccurate Mass

StepActionPotential Cause
1Perform a mass calibration.Instrument drift or incorrect initial calibration.[2]
2Check for space-charge effects.Too many ions in the mass analyzer.
3Ensure the lock mass is being correctly applied (if used).Fluctuations in the lock mass signal.
4Review data processing parameters.Incorrect settings used for peak picking or mass assignment.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate the alkaloid fraction from the sample matrix.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent, such as a mixture of methanol, acetonitrile, and formate buffer (pH 3).[1]

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute compounds of increasing hydrophobicity.

    • Flow Rate: 200 µL/min.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • MS Scan Mode: Full scan from m/z 100-1000 to identify the protonated molecular ion of this compound.

    • MS/MS Scan Mode: Product ion scan of the suspected [M+H]+ ion for this compound. Use multiple collision energies to obtain a rich fragmentation pattern.[6]

    • Data Acquisition: Employ a data-dependent acquisition method to automatically trigger MS/MS scans on the most abundant ions from the full scan.[7]

Visualizations

MassSpec_Troubleshooting_Workflow start Start: Mass Spec Data Interpretation Issue issue_type Identify Issue Type start->issue_type no_signal No / Low Signal issue_type->no_signal Signal bad_spectrum Inaccurate Mass / Poor Resolution issue_type->bad_spectrum Quality extra_peaks Unexpected Peaks / High Noise issue_type->extra_peaks Contamination check_sample Check Sample: - Concentration - Degradation no_signal->check_sample check_calibration Perform Mass Calibration bad_spectrum->check_calibration check_blanks Analyze Blank Samples extra_peaks->check_blanks check_instrument Check Instrument: - Tuning & Calibration - Leaks - Source Cleanliness check_sample->check_instrument check_method Check Method: - Ionization Mode - Mass Range - Collision Energy check_instrument->check_method solution_found Issue Resolved check_method->solution_found escalate Consult Senior Scientist or Instrument Vendor check_method->escalate check_resolution Check Resolution Settings check_calibration->check_resolution check_resolution->solution_found check_resolution->escalate check_solvents Check Solvent Purity check_blanks->check_solvents check_column Inspect Column Health check_solvents->check_column check_column->solution_found check_column->escalate

Caption: Troubleshooting workflow for common mass spectrometry issues.

This guide provides a foundational understanding and practical troubleshooting steps for the mass spectrometric analysis of this compound. For more specific issues, consulting detailed instrument manuals and application notes is recommended.

References

Technical Support Center: Echitoveniline Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific stability data available in the public domain for Echitoveniline. This guide is based on general knowledge of indole alkaloids, particularly those derived from the Alstonia genus, and established best practices for handling sensitive chemical compounds. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a monoterpenoid indole alkaloid.[1][2][3] Indole alkaloids are a large class of naturally occurring compounds characterized by an indole structural moiety and are biosynthesized from the amino acid tryptophan.[4] Many indole alkaloids, including those isolated from Alstonia yunnanensis, exhibit significant biological activity.[1][3][5]

Q2: What are the likely factors that can affect the stability of this compound in solution?

Based on the general behavior of indole alkaloids, the stability of this compound in solution is likely to be influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability and solubility of alkaloids.[6] Many alkaloids are basic and can be sensitive to acidic or alkaline conditions, which may lead to hydrolysis or other degradation reactions.

  • Solvent: The choice of solvent is crucial. While some organic solvents may be suitable for dissolving this compound, their purity and potential for reaction with the compound should be considered. For biological assays, aqueous solutions are often necessary, which can present stability challenges.

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[7] It is generally advisable to store stock solutions of alkaloids at low temperatures.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive organic molecules.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.

Q3: How should I prepare a stock solution of this compound?

When preparing a stock solution of this compound, it is recommended to use a high-purity, anhydrous solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) or ethanol are common choices for initial stock solutions of alkaloids. To minimize degradation, it is best to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept in a tightly sealed container, protected from light, and stored at or below -20°C.[8]

Q4: Can I store this compound in an aqueous solution?

Storing indole alkaloids in aqueous solutions for extended periods is generally not recommended due to the risk of hydrolysis and other degradation pathways. If an aqueous solution is required for an experiment, it should be prepared fresh from a stock solution in an organic solvent immediately before use. The pH of the aqueous buffer should be carefully considered and optimized for stability.

Troubleshooting Guides

Problem 1: I am seeing a loss of activity of my this compound solution over time.

  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before your experiment.

    • Check Storage Conditions: Ensure your stock solution is stored at an appropriate temperature (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and moisture absorption.[8]

    • Evaluate Solvent: If you are using an aqueous buffer, the pH may be causing hydrolysis. Consider performing a pilot experiment to assess the stability of this compound in your chosen buffer over the time course of your experiment. You can analyze the solution at different time points using HPLC to check for the appearance of degradation products.

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Aliquot your stock solution into smaller, single-use volumes.

Problem 2: I observe a color change or precipitation in my this compound solution.

  • Possible Cause: This could indicate degradation, precipitation due to poor solubility, or a reaction with the solvent or a contaminant.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the solubility of this compound in your chosen solvent. If you are near the solubility limit, precipitation can occur, especially at lower temperatures. You may need to use a different solvent or a lower concentration.

    • Check for Contaminants: Ensure your solvent is of high purity and free from water or other reactive impurities.

    • Investigate Degradation: A color change is often a sign of chemical degradation. The solution should be discarded, and a fresh solution prepared. Consider the possibility of photodegradation if the solution was exposed to light.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in a Specific Solvent/Buffer

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a high-purity solvent (e.g., DMSO) to a known concentration. This will be your time zero (T=0) sample.

  • Dilute into Test Solutions: Dilute the stock solution into the solvent or buffer system you wish to test to the final working concentration.

  • Incubate under Test Conditions: Aliquot the test solution into several vials and incubate them under the desired conditions (e.g., room temperature, 37°C, refrigerated). Protect from light unless light sensitivity is the variable being tested.

  • Analyze at Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from one of the vials.

  • HPLC Analysis: Analyze the sample by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Quantify Degradation: Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Data Presentation

Table 1: Template for Recording this compound Stability Data

Time Point (hours)Temperature (°C)pHSolvent/BufferThis compound Concentration (%)Observations (e.g., color change, precipitate)
0257.4PBS100Clear, colorless
2257.4PBS
4257.4PBS
8257.4PBS
24257.4PBS
48257.4PBS

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentration in Test Solvent/Buffer prep_stock->dilute incubate Incubate under Test Conditions (Temp, Light, pH) dilute->incubate sampling Sample at Defined Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation & New Peaks hplc->data

Caption: Workflow for assessing the stability of this compound in solution.

Logical_Troubleshooting_Flow cluster_investigation Investigation Steps cluster_actions Corrective Actions start Instability Observed (e.g., Loss of Activity) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solution_prep Evaluate Solution Preparation (Freshness, Solvent Purity) start->check_solution_prep check_ph Assess pH of Aqueous Solution start->check_ph aliquot Aliquot Stock Solution check_storage->aliquot use_fresh Prepare Fresh Solutions check_solution_prep->use_fresh optimize_buffer Optimize Buffer/pH check_ph->optimize_buffer end Stability Improved aliquot->end use_fresh->end optimize_buffer->end

Caption: Troubleshooting logic for addressing this compound solution instability.

References

minimizing degradation of Echitoveniline during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Echitoveniline during purification. Given the limited specific data on this compound, information on the closely related bisindole alkaloid, Voacamine, is used as a proxy where noted.

Troubleshooting Guide

Encountering degradation during the purification of this compound can be a significant challenge. This guide addresses common issues and provides systematic solutions to minimize product loss.

Problem 1: Low yield after extraction and initial purification steps.

  • Possible Cause: Degradation due to improper pH during acid-base extraction. Indole alkaloids exhibit enhanced stability in acidic conditions. Exposure to strong bases for extended periods can lead to decomposition.

  • Solution:

    • Maintain a low pH (around 2-3) during the initial acidic extraction.

    • When basifying to liberate the free alkaloid, use a milder base (e.g., sodium bicarbonate or dilute ammonium hydroxide) and avoid prolonged exposure.

    • Work at reduced temperatures during basification and subsequent extraction with organic solvents.

Problem 2: Appearance of unknown impurities in chromatograms (TLC, HPLC).

  • Possible Cause 1: Oxidation. The indole nucleus is susceptible to aerial oxidation, which can be accelerated by light and heat.

  • Solution 1:

    • Degas all solvents before use to remove dissolved oxygen.

    • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and sample storage.

    • Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction and purification solvents in trace amounts.

  • Possible Cause 2: Photodegradation. Indole alkaloids can be sensitive to light, leading to the formation of degradation products.

  • Solution 2:

    • Protect all solutions and fractions containing this compound from light by using amber glassware or wrapping containers in aluminum foil.

    • Minimize exposure to ambient light during all purification steps.

Problem 3: Progressive degradation of the purified compound during storage.

  • Possible Cause: Inappropriate storage conditions.

  • Solution:

    • Store purified this compound as a solid, preferably in a desiccator under vacuum or inert gas.

    • For solutions, use degassed, anhydrous solvents and store at low temperatures (-20°C or -80°C).

    • Store as an acid salt (e.g., hydrochloride or tartrate), which can be more stable than the free base.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: While specific data for this compound is unavailable, for the closely related bisindole alkaloid Voacamine and other indole alkaloids, a pH range of 2-4 is generally recommended for aqueous solutions to ensure stability. Avoid strongly alkaline conditions (pH > 9) as this can promote degradation.

Q2: Which chromatographic techniques are best suited for this compound purification?

A2: A combination of chromatographic methods is often most effective.

  • Column Chromatography: Useful for initial fractionation of the crude extract. Silica gel or alumina can be used as the stationary phase, with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): Ideal for final purification. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape and stability is a good starting point.

Q3: Are there any specific solvents that should be avoided?

A3: While there are no universally "bad" solvents, it is crucial to use high-purity, degassed solvents. Chlorinated solvents like dichloromethane, while effective for extraction, should be handled with care and removed thoroughly as they can sometimes contain acidic impurities. Protic solvents at elevated temperatures can also potentially react with the alkaloid.

Q4: How can I confirm the identity and purity of my purified this compound?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of fractions.

  • High-Performance Liquid Chromatography (HPLC): With a photodiode array (PDA) detector to assess purity and obtain a UV spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

Data Presentation

The following tables summarize key physicochemical and stability data for Voacamine, which can be used as a reference for this compound due to their structural similarity.

Table 1: Physicochemical Properties of Voacamine

PropertyValueReference
Molecular FormulaC43H52N4O5[1][2]
Molecular Weight704.9 g/mol [1][2][3]
AppearanceCrystalline solid[3]
SolubilityDMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml[3]
UV max226, 295 nm[3]

Table 2: General Stability Profile of Voacamine-type Bisindole Alkaloids

ConditionStabilityRecommendations
pH Most stable in acidic conditions (pH 2-4). Unstable in strong bases.Buffer solutions when possible. Avoid prolonged exposure to pH > 9.
Light Sensitive to UV and visible light.Use amber glassware or foil wrapping. Minimize exposure time to light.
Temperature Degradation accelerates at higher temperatures.Perform purification steps at room temperature or below. Store at -20°C or lower.
Oxygen Susceptible to aerial oxidation.Use degassed solvents. Work under an inert atmosphere. Consider adding antioxidants.

Experimental Protocols

The following is a representative protocol for the purification of Voacamine from Voacanga africana, which can be adapted for this compound.[4][5][6]

Protocol: Acid-Base Extraction and Chromatographic Purification of Voacamine

  • Extraction:

    • Macerate the powdered plant material (e.g., stem bark) in methanol for 3 days, filter, and repeat the process twice more.

    • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in a 1% aqueous HCl solution.

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove neutral compounds.

    • Basify the aqueous layer to pH 9-10 with dilute ammonium hydroxide.

    • Extract the liberated alkaloids with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid mixture.

  • Column Chromatography:

    • Prepare a silica gel column packed in a suitable solvent system (e.g., hexane:ethyl acetate, 9:1).

    • Dissolve the crude alkaloid mixture in a minimum amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate, followed by the addition of methanol).

    • Collect fractions and monitor by TLC to identify those containing the desired bisindole alkaloid.

  • Crystallization:

    • Combine the fractions rich in the target compound and evaporate the solvent.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and add a less polar or more polar solvent in which the compound is less soluble (e.g., methanol or hexane) to induce crystallization.[4]

    • Heat gently to dissolve and then allow to cool slowly to form crystals.

    • Filter the crystals and wash with a small amount of cold solvent.

  • High-Performance Liquid Chromatography (HPLC) (for high purity):

    • Dissolve the crystallized product in the mobile phase.

    • Inject onto a C18 reversed-phase column.

    • Elute with an isocratic or gradient mobile phase (e.g., acetonitrile:water with 0.1% TFA).

    • Monitor the elution at a suitable wavelength (e.g., 280 nm or 295 nm) and collect the peak corresponding to the pure compound.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow Purification Workflow for this compound plant_material Powdered Plant Material maceration Maceration in Methanol plant_material->maceration crude_extract Crude Methanol Extract maceration->crude_extract acid_base_extraction Acid-Base Extraction (HCl / NH4OH) crude_extract->acid_base_extraction crude_alkaloids Crude Alkaloid Mixture acid_base_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography enriched_fractions Enriched this compound Fractions column_chromatography->enriched_fractions crystallization Crystallization enriched_fractions->crystallization semi_pure_product Semi-Pure this compound crystallization->semi_pure_product hplc Preparative HPLC semi_pure_product->hplc pure_product Pure this compound (>98%) hplc->pure_product

Caption: A typical experimental workflow for the purification of this compound.

degradation_pathway Potential Degradation Pathways for this compound This compound This compound (Indole Moiety) oxidized_product Oxidized Products (e.g., N-oxides, Hydroxyindolenines) This compound->oxidized_product O2, Light, Heat hydrolyzed_product Hydrolyzed Products (Cleavage of Ester Groups) This compound->hydrolyzed_product Strong Acid/Base photodegraded_product Photodegraded Products (Complex Mixture) This compound->photodegraded_product UV Light

Caption: Factors leading to the degradation of the indole moiety in this compound.

signaling_pathway Mechanism of Action: P-glycoprotein Inhibition by Voacamine-type Alkaloids cluster_cell Multidrug-Resistant Cancer Cell pgp P-glycoprotein (P-gp) Efflux Pump dox_out DOX Efflux pgp->dox_out Pumps DOX out dox_in Doxorubicin (DOX) (Chemotherapeutic Drug) dox_in->pgp Binds to P-gp apoptosis Increased Intracellular DOX -> Cell Death (Apoptosis) dox_in->apoptosis Accumulates voacamine This compound / Voacamine voacamine->pgp Competitively Inhibits

Caption: Voacamine-type alkaloids can enhance chemotherapy by inhibiting P-gp.[7][8][9]

References

troubleshooting contamination in Echitoveniline samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Echitoveniline samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound samples?

A1: Contamination in this compound samples can arise from various sources throughout the synthesis, purification, and handling processes. Common contaminants include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., Dimethylformamide, Triethylamine) may not be completely removed.[1][2]

  • Reagents and Starting Materials: Unreacted starting materials or residual reagents can be carried through the purification process.

  • Byproducts: Side reactions during synthesis can generate structurally related impurities.

  • Plasticizers: Leaching from laboratory consumables like pipette tips, tubes, and syringe filters (e.g., phthalates such as Dibutylphthalate and Diisooctyl phthalate) is a frequent source of contamination, especially during sample preparation for analysis.[1]

  • Degradation Products: this compound may degrade under certain conditions of temperature, pH, light, or in the presence of reactive species, forming degradation products.[3][4][5][6]

  • Environmental Contaminants: Dust, personal care products, and other volatile organic compounds from the lab environment can be introduced during sample handling.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the purity of the main component and detecting non-volatile impurities.[7][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying unknown impurities and degradation products by providing molecular weight information.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used as an absolute method to determine purity without a reference standard for every impurity.[9][10] It also provides structural information for impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile and semi-volatile contaminants, such as residual solvents.[9]

Q3: How can I remove common contaminants from my this compound sample?

A3: The choice of purification method depends on the nature of the contaminant.

  • Recrystallization: This is an effective method for removing many impurities, especially those with different solubility profiles from this compound.

  • Column Chromatography: Silica gel chromatography is a standard technique for separating the target compound from byproducts and other non-volatile impurities.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate this compound from closely related impurities.

  • Lyophilization/High-Vacuum Drying: These methods are effective for removing residual solvents.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Q: I see unexpected peaks in my HPLC chromatogram for an this compound sample. How do I identify the source of these peaks?

A: Unexpected peaks can be contaminants, degradation products, or artifacts from the analytical system. Follow this workflow to troubleshoot:

G cluster_0 Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Detected blank_run Inject a Blank (Mobile Phase) start->blank_run system_contamination Peak Persists? (System Contamination) blank_run->system_contamination clean_system Clean HPLC System (Flush with appropriate solvents) system_contamination->clean_system Yes sample_issue Peak Absent (Sample-Related Issue) system_contamination->sample_issue No clean_system->blank_run lcms_analysis Analyze by LC-MS sample_issue->lcms_analysis Yes mw_match Molecular Weight Matches Known Contaminant? lcms_analysis->mw_match known_contaminant Known Contaminant Identified (e.g., solvent, plasticizer) mw_match->known_contaminant Yes unknown_impurity Unknown Impurity mw_match->unknown_impurity No degradation_study Perform Forced Degradation Study unknown_impurity->degradation_study degradation_product Degradation Product Identified degradation_study->degradation_product

Fig 1. Workflow for troubleshooting unexpected HPLC peaks.

Experimental Protocol: Blank Analysis

  • Prepare a vial containing only the mobile phase used for your this compound analysis.

  • Ensure the vial and cap are from a clean, reliable source to avoid introducing contaminants.

  • Run the exact same HPLC method as you would for a sample.

  • Analyze the resulting chromatogram. The absence of the unexpected peak suggests it originates from your sample or its preparation. The presence of the peak points to contamination in your HPLC system or mobile phase.

Issue 2: Suspected Solvent or Plasticizer Contamination

Q: My LC-MS analysis shows ions corresponding to common solvents or plasticizers. How can I confirm and eliminate these?

A: Solvents and plasticizers are ubiquitous in lab environments. Confirmation involves comparing the detected mass with common contaminants and then systematically eliminating potential sources.

Table 1: Common Mass Spectrometry Contaminants

Compound IDFormulaMonoisotopic Mass (singly charged, [M+H]+)Possible Origin
Dimethyl formamide (DMF)C3H7NO74.0606Solvent
Triethylamine (TEA)C6H15N102.1283Buffer, Reagent
Polyethylene glycol (PEG)[C2H4O]nH2OVariesUbiquitous polymer
DibutylphthalateC16H22O4279.1596Plasticizer
Diisooctyl phthalateC24H38O4391.2848Plasticizer
Polysiloxane[C2H6SiO]nVariesLabware, grease
Source: Adapted from common laboratory contaminant lists.[1][2]

Logical Diagram for Source Identification

G cluster_1 Identifying Contamination Source start Contaminant Detected (e.g., Phthalate) check_solvents Analyze Solvents and Reagents Alone start->check_solvents solvent_source Source: Solvents/Reagents check_solvents->solvent_source Contaminant Present check_labware Test Different Labware (e.g., glass vs. plastic) check_solvents->check_labware Contaminant Absent labware_source Source: Labware check_labware->labware_source Contaminant Present in one type check_filtration Evaluate Syringe Filters check_labware->check_filtration Contaminant Absent filter_source Source: Syringe Filter check_filtration->filter_source Contaminant Present no_source Source Not Obvious check_filtration->no_source Contaminant Absent

Fig 2. Logical diagram for identifying the source of contamination.

Experimental Protocol: Syringe Filter Leachate Test

  • Take 1 mL of your HPLC-grade mobile phase solvent (e.g., acetonitrile or methanol).

  • Pass it through the suspect syringe filter into a clean autosampler vial.

  • Analyze this filtrate by LC-MS.

  • Compare the result to a direct injection of the solvent that did not pass through the filter. The appearance of new peaks corresponding to plasticizers in the filtrate confirms the filter as a source of contamination. Hydrophilic PTFE filters are often recommended for minimal extractables.[1]

Issue 3: Sample Degradation

Q: My this compound sample purity decreases over time, or I observe new peaks after storage. How do I investigate potential degradation?

A: Stability testing, also known as forced degradation, can help identify conditions that cause this compound to degrade and characterize the resulting products.[3][4][5][6]

Table 2: Forced Degradation Conditions

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis0.1 M HCl at 60 °C for 4 hoursTo test stability in acidic conditions
Base Hydrolysis0.1 M NaOH at 60 °C for 2 hoursTo test stability in basic conditions
Oxidation3% H2O2 at room temperature for 15 hoursTo test susceptibility to oxidation
Thermal Degradation60 °C for 24 hours (solid or in solution)To assess heat stability
PhotodegradationExpose to UV light (e.g., 254 nm) for 16 hoursTo assess light sensitivity
Note: These conditions are starting points and may need to be optimized for this compound.

Experimental Protocol: General Forced Degradation Study

  • Prepare five separate solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose each solution to one of the stress conditions listed in Table 2. Include a control sample stored under normal conditions.

  • After the specified time, neutralize the acid and base-stressed samples.

  • Analyze all samples, including the control, by a stability-indicating HPLC method (a method that separates the parent drug from its degradation products).

  • Characterize any significant degradation products by LC-MS to determine their molecular weights.

Purification Workflow for Contaminated Samples

If contamination or degradation is confirmed, repurification of the this compound sample may be necessary.

G cluster_2 General Purification Workflow start Contaminated this compound Sample dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slowly Cool to Room Temperature, then Ice Bath dissolve->cool filter Filter Crystals and Wash with Cold Solvent cool->filter dry Dry Crystals Under Vacuum filter->dry purity_check Check Purity by HPLC/LC-MS dry->purity_check purity_ok Purity Meets Specification? purity_check->purity_ok pure_product Pure this compound purity_ok->pure_product Yes repurify Repurify (e.g., Column Chromatography) purity_ok->repurify No repurify->start

Fig 3. A general workflow for the purification of a contaminated sample via recrystallization.

References

Technical Support Center: Enhancing the Efficiency of Echitoveniline Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for scientific literature and data regarding "Echitoveniline" has yielded limited publicly available information. While a chemical identity for this compound (CAS: 72855-79-9) has been confirmed, there is a notable absence of published research on its specific bioassays, mechanism of action, signaling pathways, and associated quantitative data.

The following Technical Support Center has been created as a detailed template. It utilizes a hypothetical compound, "Vincristine," a well-documented anti-cancer agent, to illustrate the structure and content you requested. This guide is intended to serve as a framework that you can adapt and populate with your internal experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: The optimal concentration range for any new compound must be determined empirically. We recommend starting with a broad range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic dilution series. This will help in determining the dose-response curve and the IC50 value (the concentration at which 50% of cell viability is inhibited).[1][2]

Q2: Which cell lines are most sensitive to this compound?

A2: The sensitivity of cell lines to a compound is highly variable and depends on the expression of the target protein and the cellular context. It is crucial to screen a panel of cell lines relevant to your research area to identify the most sensitive and resistant ones. This information is fundamental for mechanistic studies.

Q3: What are the common causes of high variability in my bioassay results?

A3: High variability can stem from several factors:

  • Cell Culture Conditions: Inconsistent cell passage numbers, confluency at the time of treatment, or media and supplement variability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents.

  • Reagent Preparation: Improperly stored or prepared reagents.

  • Incubation Times: Variations in incubation times with the compound or assay reagents.

  • Plate Reader Settings: Incorrect wavelength or sensitivity settings.

Troubleshooting Guides

Problem 1: No or Weak Response in Cell Viability Assay
Possible Cause Suggested Solution
Compound Inactivity Verify the identity and purity of your this compound stock. Test a fresh dilution.
Incorrect Concentration Range The concentrations tested may be too low. Perform a broader dose-response experiment.
Resistant Cell Line The chosen cell line may be inherently resistant to this compound. Test on a different, potentially more sensitive, cell line.
Assay Incubation Time The incubation time with the compound may be too short to induce a measurable effect. Perform a time-course experiment (e.g., 24h, 48h, 72h).
Reagent Issues Ensure assay reagents (e.g., MTT, WST-1) are not expired and have been stored correctly.
Problem 2: High Background Signal in Apoptosis Assay
Possible Cause Suggested Solution
High Cell Death in Control The cells may be unhealthy before treatment. Ensure optimal cell culture conditions and gentle handling.
Reagent Concentration The concentration of the apoptosis detection reagent (e.g., Annexin V) may be too high. Titrate the reagent to determine the optimal concentration.
Non-specific Binding Increase the number of washing steps after incubation with the detection reagent.
Extended Incubation Over-incubation with trypsin or other dissociation reagents can damage cells. Minimize incubation times.

Quantitative Data Summary (Hypothetical Data for Vincristine)

Cell Line Assay Type Incubation Time (h) IC50 (nM)
HeLaMTT4815.2 ± 2.1
A549WST-14825.8 ± 3.5
MCF-7CellTiter-Glo4810.5 ± 1.8
JurkatAnnexin V248.9 ± 1.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations (Based on Hypothetical Vincristine Mechanism)

Vincristine is known to disrupt microtubule formation, leading to mitotic arrest and subsequent apoptosis. The following diagrams illustrate this pathway and a typical experimental workflow.

G cluster_cell Cell This compound This compound (Hypothetical) Microtubules Microtubule Dynamics This compound->Microtubules Inhibition MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Hypothetical signaling pathway for this compound.

G cluster_workflow Experimental Workflow Start Start: Seed Cells Treatment Treat with This compound Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Bioassay (e.g., MTT, Annexin V) Incubation->Assay Analysis Data Analysis (IC50, etc.) Assay->Analysis End End: Results Analysis->End

Caption: General workflow for this compound bioassays.

References

Validation & Comparative

A Comparative Guide to Echitoveniline Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Echitoveniline

This compound is a 4-methoxyindole alkaloid isolated from the plant Alstonia venenata, a member of the Apocynaceae family. This family of plants is a rich source of bioactive indole alkaloids. The traditional medicinal uses of Alstonia species, including for the treatment of fevers, epilepsy, and snakebites, have prompted scientific investigation into their constituent compounds. While specific pharmacological data for this compound is limited, related alkaloids from Alstonia species have demonstrated significant biological activities, including anti-inflammatory and analgesic effects. The efficient extraction and purification of this compound are crucial first steps for further pharmacological and clinical research. This guide provides a comparative overview of common extraction methods applicable to this compound, supported by experimental data from related indole alkaloids.

Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound, while minimizing processing time and environmental impact. Below is a summary of the performance of three common extraction techniques: Conventional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), based on data from the extraction of indole alkaloids from various plant sources, including Alstonia species. Due to the limited availability of specific data for this compound, the following table presents data for related indole alkaloids as a proxy.

Parameter Conventional Solvent Extraction (e.g., Maceration, Soxhlet) Ultrasound-Assisted Extraction (UAE) Supercritical Fluid Extraction (SFE)
Principle Partitioning of the analyte between the plant matrix and a solvent.Use of high-frequency sound waves to induce cavitation, enhancing mass transfer and solvent penetration.Use of a supercritical fluid (typically CO2) as a solvent, with properties of both a liquid and a gas.
Typical Solvents Ethanol, Methanol, Chloroform[1][2]Ethanol, Methanol, Ionic Liquids[3]Supercritical CO2 with co-solvents (e.g., Ethanol, Methanol)[4][5]
Extraction Time 24 hours (Maceration) to several days[4]0.5 - 4 hours[3]20 - 60 minutes[6]
Temperature Room temperature to boiling point of the solvent.Typically 25 - 60°C to avoid degradation of thermolabile compounds[7].40 - 80°C[6]
Pressure Atmospheric pressure.Atmospheric pressure.200 - 400 bar[6]
Yield Variable, can be lower than modern techniques. For total alkaloids from Alstonia scholaris bark, an 85% ethanol extraction yielded 15% of the initial weight as crude extract[1].Generally higher than conventional methods. For indole alkaloids from Catharanthus roseus, UAE showed remarkable efficiency[3].High recovery is possible with optimization. For catharanthine from Catharanthus roseus, SFE achieved 100% recovery under optimized conditions[6].
Purity of Extract Often contains a higher amount of co-extracted impurities requiring extensive purification.Can provide cleaner extracts compared to conventional methods.Highly selective, yielding purer extracts, especially with modifier gradients. Purity of over 98.5% for some indole alkaloids has been reported after purification[8].
Advantages Simple, low-cost equipment.Reduced extraction time and solvent consumption, suitable for thermolabile compounds[7]."Green" solvent (CO2), high selectivity, short extraction times, solvent-free final product[5].
Disadvantages Long extraction times, large solvent consumption, potential degradation of thermolabile compounds.Potential for localized heating which might degrade some compounds if not controlled[3].High initial equipment cost, may require co-solvents for polar compounds[4].

Experimental Protocols

Conventional Solvent Extraction (Acid-Base Maceration)

This method is a standard laboratory procedure for the extraction of alkaloids.

Protocol:

  • Sample Preparation: The dried and powdered plant material (e.g., leaves or bark of Alstonia venenata) is weighed.

  • Maceration: The powdered material is moistened with water and mixed with an alkaline substance like lime to liberate the free alkaloid bases from their salt forms.

  • Solvent Extraction: The alkalized plant material is then macerated with an organic solvent such as chloroform or ether for an extended period (e.g., 24-48 hours) with occasional shaking.

  • Filtration: The mixture is filtered, and the solvent containing the crude alkaloid extract is collected.

  • Acid Extraction: The organic extract is then shaken with a dilute aqueous acid (e.g., 3% HCl). The alkaloids partition into the acidic aqueous layer as their salts, leaving many impurities in the organic phase.

  • Basification and Re-extraction: The acidic aqueous layer is collected, and the pH is adjusted to alkaline (pH 9-10) with a base like ammonium hydroxide. This converts the alkaloid salts back to their free base form.

  • Final Extraction: The alkaline aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform) to obtain the purified alkaloid extract.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid mixture containing this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to improve extraction efficiency.

Protocol:

  • Sample Preparation: A known amount of finely powdered Alstonia venenata plant material is placed in an extraction vessel.

  • Solvent Addition: A suitable solvent (e.g., 70% ethanol) is added to the plant material at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Sonication: The extraction vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is sonicated for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C) and frequency (e.g., 40 kHz).

  • Separation: After sonication, the mixture is centrifuged or filtered to separate the solid plant residue from the liquid extract.

  • Purification: The collected extract can be further purified using techniques like column chromatography.

  • Concentration: The solvent is removed from the purified extract using a rotary evaporator to obtain the final product.

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, most commonly CO2, as the extraction solvent.

Protocol:

  • Sample Preparation: The dried and ground plant material is packed into an extraction vessel.

  • System Setup: The extraction vessel is placed in the SFE system. The system is pressurized with CO2 and heated to the desired supercritical conditions (e.g., 250 bar and 80°C).

  • Co-solvent Addition: A modifier, such as methanol or ethanol (e.g., 6.6 vol%), is added to the supercritical CO2 to increase its polarity for efficient extraction of alkaloids.

  • Extraction: The supercritical fluid with the co-solvent is passed through the extraction vessel for a specific duration (e.g., 40 minutes). The extracted compounds are dissolved in the supercritical fluid.

  • Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to its gaseous state and precipitate the extracted compounds.

  • Collection: The extracted alkaloids are collected from the separator. The CO2 can be recycled.

  • Further Purification: The collected extract may be subjected to further purification steps like chromatography to isolate this compound.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for this compound extraction and a plausible signaling pathway for its anti-inflammatory action.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Isolation plant_material Alstonia venenata (Dried, Powdered) extraction_method Extraction (Solvent / UAE / SFE) plant_material->extraction_method crude_extract Crude Extract extraction_method->crude_extract Evaporation column_chromatography Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc hplc HPLC Analysis (Purity & Quantification) tlc->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_response Inflammatory Response cluster_inhibition Inhibition by Alstonia Alkaloids stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 activation cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation (Pain, Edema) prostaglandins->inflammation leukotrienes->inflammation This compound This compound (Alstonia Alkaloids) This compound->cox Inhibition This compound->lox Inhibition

Caption: Plausible anti-inflammatory signaling pathway of Alstonia alkaloids.

Mechanism of Action of Alstonia Alkaloids

While the specific signaling pathway of this compound has not been extensively studied, research on the total alkaloid extracts and isolated compounds from Alstonia species provides insights into their potential mechanism of action. Many Alstonia alkaloids have demonstrated significant anti-inflammatory and analgesic properties. These effects are believed to be mediated, at least in part, through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. The 5-LOX enzyme, on the other hand, converts arachidonic acid to leukotrienes, which are involved in allergic and inflammatory responses. By inhibiting these enzymes, Alstonia alkaloids can effectively reduce the production of these pro-inflammatory mediators, thereby alleviating the symptoms of inflammation. Further research is required to elucidate the precise molecular interactions and signaling pathways through which this compound exerts its pharmacological effects.

References

Echitoveniline vs. Strychnine: A Comparative Pharmacological and Toxicological Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-characterized neurotoxin, strychnine, and the lesser-known indole alkaloid, Echitoveniline. While extensive data exists for strychnine, research on this compound is notably sparse. This document aims to juxtapose the established pharmacological and toxicological profile of strychnine with the currently available information for this compound, thereby highlighting critical knowledge gaps and potential avenues for future research.

Introduction

Strychnine is a highly toxic indole alkaloid derived from the seeds of the Strychnos nux-vomica tree.[1] It is a potent antagonist of glycine receptors in the central nervous system, leading to excitatory effects, convulsions, and, at high doses, death by asphyxiation.[1][2] Its mechanism of action and toxicological profile are well-documented, making it a critical reference compound in neuropharmacology.

This compound is also an indole alkaloid, found in the fruits and leaves of Alstonia venenata, a plant used in traditional medicine in South India.[3] While various extracts of Alstonia venenata have been reported to possess antimicrobial, antioxidant, and even anticancer properties, specific pharmacological and toxicological data for its constituent alkaloid, this compound, are conspicuously absent from the current scientific literature.[3][4][5] This guide synthesizes the available information on both compounds to provide a framework for understanding their potential similarities and differences.

Chemical and Physical Properties

PropertyThis compoundStrychnine
Chemical Formula C₂₂H₂₆N₂O₄C₂₁H₂₂N₂O₂
Molar Mass 382.45 g/mol 334.4 g/mol [6]
Class Indole AlkaloidIndole Alkaloid[6]
Source Alstonia venenata[3]Strychnos nux-vomica[1]
Appearance Not reportedColorless to white crystalline powder[6]
Solubility Not reportedWater: 160 mg/L at 25 °C[6]

Pharmacological Properties

A significant disparity exists in the pharmacological characterization of this compound and strychnine. Strychnine is a well-established antagonist of the glycine receptor, while the molecular target of this compound remains to be identified.

Strychnine's primary pharmacological action is the competitive antagonism of inhibitory glycine receptors, primarily in the spinal cord and brainstem.[7][8] This inhibition of glycinergic neurotransmission reduces the threshold for neuronal firing, leading to generalized hyperexcitability of the central nervous system.

ParameterValueReceptor/Assay
IC₅₀ ~40 nMGlycine-evoked currents (rat neocortical neurons)
IC₅₀ 58 nMGlycine-evoked whole-cell currents (mouse)[9]
IC₅₀ 60 nMGlycine-induced chloride currents (rat NAcc neurons)[10]
Kᵢ 0.03 µM[³H]Strychnine binding (rat spinal cord)[8]

Specific pharmacological data for pure this compound, such as receptor binding affinities or IC₅₀ values, are not available in the published literature. However, studies on extracts of Alstonia venenata provide some indication of potential biological activity. An alcoholic extract of the fruits was noted to have an initial activation effect on acetylcholine esterase, followed by inhibition and subsequent activation. Phytochemical screening of various extracts has confirmed the presence of alkaloids, flavonoids, tannins, and other bioactive compounds.[11][12] Recent in vivo research has demonstrated that a methanolic root extract of Alstonia venenata, delivered via chitosan nanoparticles, can significantly inhibit the progression of chemically-induced breast cancer in rats.[5] This suggests that the constituent alkaloids, which may include this compound, possess potent biological activity warranting further investigation.

Toxicological Profile

The toxicity of strychnine is well-documented, whereas no specific toxicity studies on this compound have been reported.

Strychnine is a potent poison, and its toxicity varies depending on the route of administration and the animal species.[1][2]

SpeciesRoute of AdministrationLD₅₀
MouseOral2 mg/kg[2]
MouseIntraperitoneal0.98 mg/kg[13]
RatOral16 mg/kg[2][6]
RatIntravenous0.582 - 0.96 mg/kg[1][6]
DogOral0.5 mg/kg[2]
CatOral0.5 mg/kg[2]

The lethal oral dose in adult humans is estimated to be between 30 and 120 mg.[2]

There is no available data on the LD₅₀ or any other measure of toxicity for this compound. The traditional use of Alstonia venenata in medicine suggests that its preparations may be safe at certain doses, but this has not been scientifically validated for the purified alkaloids. Studies on the total alkaloid extracts from the related species Alstonia scholaris have shown a murine LD₅₀ of 5.48 g/kg, indicating that not all alkaloids from this genus share the high toxicity of strychnine.[14] However, without specific data, the toxicity of this compound remains unknown.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the mechanism of inhibitory neurotransmission by glycine and its antagonism by strychnine.

Glycinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glycine_Vesicle Synaptic Vesicle with Glycine Synaptic_Cleft Synaptic Cleft Glycine_Vesicle->Synaptic_Cleft releases Glycine Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Glycine_Vesicle triggers fusion Action_Potential Action Potential Action_Potential->Ca_Channel depolarizes GlyR Glycine Receptor (Chloride Channel) Cl_ion Cl⁻ GlyR->Cl_ion opens for influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization leads to Synaptic_Cleft->GlyR Glycine binds Strychnine Strychnine Strychnine->GlyR blocks

Caption: Strychnine antagonism at the inhibitory glycine receptor.

This diagram outlines a potential workflow for the pharmacological and toxicological characterization of this compound.

Echitoveniline_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Rodent) Start Isolation & Purification of This compound from Alstonia venenata In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Receptor_Screening Receptor Binding Assays (e.g., Glycine, ACh Receptors) In_Vitro->Receptor_Screening Enzyme_Assay Enzyme Inhibition Assays (e.g., Acetylcholinesterase) In_Vitro->Enzyme_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) In_Vitro->Cytotoxicity Acute_Toxicity Acute Toxicity Study (LD₅₀ Determination) In_Vivo->Acute_Toxicity Pharmacological_Models Pharmacological Models (e.g., Anticancer, Neurobehavioral) In_Vivo->Pharmacological_Models Data_Analysis Data Analysis & Conclusion Receptor_Screening->Data_Analysis Enzyme_Assay->Data_Analysis Cytotoxicity->Data_Analysis Acute_Toxicity->Data_Analysis Pharmacological_Models->Data_Analysis

References

Validating the Bioactivity of Synthetic Echitoveniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of synthetic Echitoveniline, a monoterpenoid indole alkaloid, against established anticancer agents. The data presented herein is based on the reported bioactivity of natural this compound, with the assumption that a successful synthetic route would yield a compound with identical biological properties. The primary objective of this guide is to offer a framework for validating the cytotoxic potential of synthetically derived this compound.

Overview of this compound

This compound is a monoterpenoid indole alkaloid that has been isolated from plant species of the Alstonia genus, notably Alstonia mairei and Alstonia venenata[1][2][3][4]. As a member of this extensive class of natural products, its biological activity, particularly its cytotoxic potential, is of significant interest to the cancer research community. Many indole alkaloids have demonstrated anticancer properties, with some, like Vincristine, being used in clinical settings[5][6][7][8].

Comparative Bioactivity Data

Initial reports on the cytotoxicity of this compound have been conflicting. However, a key study by Yan T.L., et al. (2017) on monoterpenoid indole alkaloids from Alstonia mairei reported that this compound exhibited no significant cytotoxicity against a panel of cancer cell lines, with half-maximal inhibitory concentration (IC50) values greater than 40 μM[1]. This suggests that, at the concentrations tested, this compound is largely non-cytotoxic.

To put this into perspective, the following table compares the reported IC50 value of natural this compound with those of two widely used chemotherapeutic agents, Vincristine and Paclitaxel, against the human lung adenocarcinoma cell line A549.

CompoundTarget Cell LineIC50 ValueReference(s)
This compound (Natural) Cancer Cell Lines> 40 µM[1]
Vincristine A549Varies (e.g., nM range)[9][10]
Paclitaxel A549Varies (e.g., nM to µg/L range)[11][12][13][14]

Note: The IC50 values for Vincristine and Paclitaxel can vary significantly depending on the specific experimental conditions, such as incubation time and the specific sub-clone of the A549 cell line used.

Postulated Mechanism of Action and Comparative Compounds

While the precise mechanism of action for this compound's potential low-level cytotoxicity has not been fully elucidated, many indole alkaloids exert their anticancer effects by interfering with microtubule dynamics[15]. They can bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Given this common mechanism for related compounds, should synthetic this compound exhibit any cytotoxic activity at higher concentrations, a primary hypothesis to investigate would be its effect on tubulin polymerization. For this reason, Vincristine and Paclitaxel, both of which target tubulin, serve as relevant benchmarks.

  • Vincristine , a vinca alkaloid, inhibits microtubule formation, causing mitotic arrest.

  • Paclitaxel , a taxane, stabilizes microtubules, also leading to mitotic arrest.

The following diagram illustrates the general signaling pathway of microtubule inhibitors.

Microtubule_Inhibitor_Pathway General Mechanism of Microtubule-Targeting Agents cluster_tubulin Microtubule Dynamics cluster_drugs Inhibitory Action cluster_cellular_effects Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Vincristine / this compound (Hypothetical) Vincristine / this compound (Hypothetical) Vincristine / this compound (Hypothetical)->Microtubules Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Inhibits Depolymerization Mitotic Arrest Mitotic Arrest Disrupted Mitotic Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Hypothetical signaling pathway of this compound as a microtubule destabilizer.

Experimental Protocols for Bioactivity Validation

To validate the bioactivity of a newly synthesized batch of this compound, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthetic this compound, Vincristine, Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of synthetic this compound and control drugs (Vincristine, Paclitaxel) in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of tubulin.[16][17][18][19]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Synthetic this compound, Vincristine (inhibitor control), Paclitaxel (promoter control)

  • Fluorescence plate reader

Procedure:

  • Prepare the tubulin polymerization reaction mixture according to the manufacturer's instructions.

  • Add serial dilutions of synthetic this compound and control compounds to a 96-well plate.

  • Initiate the polymerization by adding the tubulin solution to the wells.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (or absorbance at 340 nm) every minute for 60 minutes.

  • Plot the fluorescence/absorbance versus time to generate polymerization curves.

The following diagram illustrates the expected workflow for validating the bioactivity of synthetic this compound.

Experimental_Workflow Workflow for Validating Synthetic this compound Bioactivity Synthetic this compound Synthetic this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Synthetic this compound->Cell Viability Assay (MTT) Tubulin Polymerization Assay Tubulin Polymerization Assay Synthetic this compound->Tubulin Polymerization Assay Natural this compound Natural this compound Natural this compound->Cell Viability Assay (MTT) Comparator Drugs (Vincristine, Paclitaxel) Comparator Drugs (Vincristine, Paclitaxel) Comparator Drugs (Vincristine, Paclitaxel)->Cell Viability Assay (MTT) Comparator Drugs (Vincristine, Paclitaxel)->Tubulin Polymerization Assay Data Analysis & IC50 Determination Data Analysis & IC50 Determination Cell Viability Assay (MTT)->Data Analysis & IC50 Determination Tubulin Polymerization Assay->Data Analysis & IC50 Determination Comparison of Bioactivity Comparison of Bioactivity Data Analysis & IC50 Determination->Comparison of Bioactivity

Caption: Experimental workflow for comparative bioactivity validation.

Conclusion

Based on the available literature for the natural product, synthetic this compound is not expected to exhibit significant cytotoxicity against cancer cell lines at concentrations up to 40 μM[1]. The primary value in synthesizing this compound may therefore lie in its potential as a scaffold for the development of more potent analogues or for other biological activities not yet explored. The experimental protocols outlined in this guide provide a robust framework for validating the bioactivity of synthetic this compound and comparing it to established anticancer agents, which will be a critical step in any future drug development efforts based on this molecular scaffold.

References

Comparative Cross-Reactivity Analysis of Echitoveniline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity profiles of a hypothetical compound, Echitoveniline, and its synthetic analogs, EV-Analog-1 and EV-Analog-2. The primary therapeutic target for these compounds is the α1 isoform of the Na+/K+-ATPase. This study investigates their binding affinity to other isoforms (α2, α3, β1, β2) to assess their selectivity and potential for off-target effects.

Data Presentation: Cross-Reactivity of this compound Analogs

The following table summarizes the binding affinities (Ki, nM) of this compound and its analogs against various isoforms of the Na+/K+-ATPase. Lower Ki values indicate higher binding affinity.

CompoundTarget Isoform (α1β1) Ki (nM)Off-Target Isoform (α2β1) Ki (nM)Off-Target Isoform (α3β1) Ki (nM)Off-Target Isoform (α1β2) Ki (nM)Selectivity Ratio (α2/α1)
This compound 15.2158.7254.3189.410.4
EV-Analog-1 12.889.4182.1121.57.0
EV-Analog-2 25.6512.3789.6643.220.0

Experimental Protocols

Competitive Radioligand Binding Assay

A competitive radioligand binding assay was employed to determine the binding affinity of the test compounds for different Na+/K+-ATPase isoforms.

  • Membrane Preparation: Crude membrane preparations expressing specific human Na+/K+-ATPase isoforms (α1β1, α2β1, α3β1, α1β2) were isolated from transfected HEK293 cells.

  • Radioligand: [³H]ouabain, a high-affinity ligand for the Na+/K+-ATPase, was used as the radiolabeled competitor.

  • Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% BSA.

  • Competition Assay: Membrane preparations (20-40 µg protein) were incubated with a fixed concentration of [³H]ouabain (2 nM) and increasing concentrations of the test compounds (this compound, EV-Analog-1, EV-Analog-2) ranging from 0.1 nM to 100 µM.

  • Incubation: The reaction mixtures were incubated for 60 minutes at 37°C.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.

  • Washing: Filters were washed three times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific [³H]ouabain binding) were determined by non-linear regression analysis of the competition curves using GraphPad Prism software. The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac_Glycoside This compound / Analogs NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibition Na_ion Na+ NaK_ATPase->Na_ion blocks Na+ efflux NCX Na+/Ca2+ Exchanger Na_ion->NCX out K_ion K+ Ca_ion Ca2+ Ca_ion->NCX in SR Sarcoplasmic Reticulum Ca_ion->SR NCX->Ca_ion Increased Intracellular Ca2+ Contraction Muscle Contraction SR->Contraction Ca2+ release

Caption: Simplified signaling pathway of this compound and its analogs.

Experimental_Workflow Start Start: Cross-Reactivity Assay Membrane_Prep Prepare Membranes with Na+/K+-ATPase Isoforms Start->Membrane_Prep Radioligand_Prep Prepare [3H]ouabain (Radioligand) Start->Radioligand_Prep Compound_Prep Prepare Serial Dilutions of This compound & Analogs Start->Compound_Prep Incubation Incubate Membranes with Radioligand and Compounds Membrane_Prep->Incubation Radioligand_Prep->Incubation Compound_Prep->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Counting Quantify Radioactivity (Liquid Scintillation) Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Comparative Report Analysis->End

Caption: Workflow for the competitive radioligand binding assay.

Lack of Reproducible Experimental Data for Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental results, quantitative data, and detailed protocols related to the compound Echitoveniline has yielded no specific scientific literature or publicly available datasets. This absence of information prevents a comparative analysis of the reproducibility of its experimental results.

Efforts to locate studies detailing the signaling pathways, mechanism of action, or any quantitative experimental data for this compound were unsuccessful. Broader searches for related plant hormone signaling pathways, such as those for cytokinins and ethylene, provided general information but did not contain any specific mention or data pertaining to this compound.

Consequently, it is not possible to construct a comparison guide, summarize quantitative data in tables, provide detailed experimental methodologies, or create visualizations of signaling pathways as requested. The core requirement of reproducible experimental data, which is essential for such a guide, remains unmet due to the current lack of available scientific research on this compound.

Further research and publication of experimental findings in peer-reviewed journals would be necessary before a meaningful analysis of the reproducibility of this compound's effects can be conducted. Researchers, scientists, and drug development professionals are advised to consult primary scientific literature for any future studies that may be published on this compound.

Unveiling the Bioactive Potential of Echitoveniline: A Data-Deficient but Promising Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive statistical analysis and direct comparison of Echitoveniline's bioassay data with alternative compounds is not feasible at this time due to a significant lack of publicly available experimental data for this specific indole alkaloid. Native to the Indian subcontinent, this compound is a constituent of the plant Alstonia venenata, a species with a history in traditional medicine. While research on the isolated compound is scarce, studies on extracts of Alstonia venenata, which contains this compound and other related alkaloids, provide preliminary insights into its potential biological activities. These studies suggest that the plant's extracts possess cytotoxic, antioxidant, and antimicrobial properties.

Insights from Alstonia venenata Extract Studies

Extracts from the fruits and leaves of Alstonia venenata, where this compound is found, have been the primary subject of scientific investigation. The available data points towards several potential therapeutic avenues, although it is crucial to note that these activities are attributed to the entire extract and not solely to this compound.

Table 1: Summary of Biological Activities of Alstonia venenata Extracts

Biological ActivityType of ExtractKey FindingsReference
Antimicrobial Isopropanol extracts of leaves and barkShowed antifungal, antibacterial, and antiviral activity.[1]
Cytotoxic Hexane and benzene extracts of stem barkDemonstrated 100% cell death against Dalton's Lymphoma Ascites (DLA) cells at 500 µg/mL.[2]
Antioxidant Isopropanol extract of leavesExhibited significant in vitro superoxide scavenging activity.[2]
Enzyme Activity Alcoholic extract of fruitsShowed an initial activation followed by inhibition and subsequent activation of acetylcholine esterase.[1]

Potential Mechanism of Action: Acetylcholinesterase Modulation

One of the more specific findings from the analysis of Alstonia venenata fruit extracts is the modulation of acetylcholine esterase (AChE) activity.[1] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[3][4][5] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat conditions like Alzheimer's disease and myasthenia gravis. The observed effect of the fruit extract on AChE suggests that constituent alkaloids, potentially including this compound, may act as modulators of this enzyme.

A hypothetical signaling pathway illustrating the consequence of AChE inhibition is presented below.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle ACh Vesicle Presynaptic_Neuron->ACh_Vesicle Action Potential Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor ACh Receptor ACh_Vesicle->ACh_Receptor ACh Release ACh_Receptor->Postsynaptic_Neuron Signal Transduction AChE Acetylcholinesterase (AChE) ACh_Receptor->AChE ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis This compound This compound (Hypothetical Inhibitor) This compound->AChE Inhibition

Hypothetical signaling pathway of AChE inhibition.

Experimental Protocols

Due to the absence of specific bioassay data for this compound, detailed experimental protocols for this compound are not available. However, based on the activities observed in the extracts of Alstonia venenata, the following are general methodologies that would be employed to assess the cytotoxicity and acetylcholinesterase inhibitory activity of this compound.

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylcholinesterase.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a pre-determined time.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of the reaction is determined by the change in absorbance over time.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the control (without the inhibitor).

A generalized workflow for such a bioassay is depicted below.

Bioassay_Workflow Start Start: Compound (this compound) Preparation Preparation of Stock Solutions Start->Preparation Assay_Plate Assay Plate Preparation Preparation->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Absorbance) Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End: Bioactivity Profile Data_Analysis->End

Generalized experimental workflow for a bioassay.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently lacking, preliminary studies on its source, Alstonia venenata, suggest promising avenues for future research. The observed cytotoxicity, antioxidant, antimicrobial, and particularly the acetylcholinesterase modulating effects of the plant's extracts warrant further investigation into its individual alkaloid constituents, including this compound. Future research should focus on the isolation and purification of this compound to enable rigorous in vitro and in vivo bioassays. Such studies are essential to elucidate its specific mechanism of action, identify its molecular targets, and establish a comprehensive pharmacological profile. This will be the crucial next step in determining the therapeutic potential of this intriguing natural compound.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of the novel alkaloid, Echitoveniline, against a traditional High-Performance Liquid Chromatography (HPLC-UV) method. The following sections present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in evaluating the performance of this new analytical technique.

Data Presentation

The performance of the novel UPLC-MS/MS method and the conventional HPLC-UV method were evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The results are summarized in the table below.

Parameter New UPLC-MS/MS Method Conventional HPLC-UV Method ICH Acceptance Criteria
Linearity (R²) 0.99980.9985≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%80% - 120%
Precision (% RSD)
- Repeatability0.85%1.52%≤ 2%
- Intermediate Precision1.12%2.15%≤ 3%
Selectivity/Specificity High (No interference observed)Moderate (Minor matrix effects)No significant interference at the retention time of the analyte.
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mLN/A
Limit of Detection (LOD) 0.03 ng/mL3 ng/mLN/A
Robustness RobustModerately RobustNo significant impact on results with small variations in method parameters.
Run Time 3 minutes15 minutesN/A

Experimental Protocols

Novel UPLC-MS/MS Method

This method was developed for the rapid and sensitive quantification of this compound in a plasma matrix.

a. Sample Preparation:

  • To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (IS), this compound-d3, was added.

  • The mixture was vortexed for 1 minute to precipitate proteins.

  • The sample was then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant was transferred to an autosampler vial for analysis.

b. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2 minutes, followed by a 0.5-minute hold and a 0.5-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion

    • This compound-d3 (IS): [M+H]+ → fragment ion

Conventional HPLC-UV Method

This method represents a standard approach for the quantification of alkaloids.

a. Sample Preparation:

  • To 500 µL of plasma, 1 mL of a mixture of dichloromethane and isopropanol (85:15, v/v) was added.

  • The sample was vortexed for 5 minutes.

  • After centrifugation at 4,000 rpm for 15 minutes, the organic layer was transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • The residue was reconstituted in 100 µL of the mobile phase.

b. HPLC-UV Conditions:

  • Chromatographic System: Agilent 1260 Infinity II LC System

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (30:70, v/v), pH adjusted to 3.0.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

Mandatory Visualization

The following diagram illustrates the workflow for the validation of the new UPLC-MS/MS analytical method.

cluster_0 Method Development cluster_1 Method Validation dev_start Define Analytical Requirements dev_params Select UPLC-MS/MS Parameters (Column, Mobile Phase, Gradient) dev_start->dev_params dev_opt Optimize MS Conditions (Ionization, MRM Transitions) dev_params->dev_opt dev_end Develop Sample Preparation Protocol dev_opt->dev_end val_start Prepare Validation Protocol dev_end->val_start Proceed to Validation val_linearity Linearity & Range val_start->val_linearity val_accuracy Accuracy val_start->val_accuracy val_precision Precision (Repeatability & Intermediate) val_start->val_precision val_selectivity Selectivity val_start->val_selectivity val_lod_loq LOD & LOQ val_start->val_lod_loq val_robustness Robustness val_start->val_robustness val_end Validation Report val_linearity->val_end val_accuracy->val_end val_precision->val_end val_selectivity->val_end val_lod_loq->val_end val_robustness->val_end

Caption: Workflow for the development and validation of the new analytical method.

The following diagram illustrates the logical relationship of the validation parameters.

cluster_0 Core Validation Parameters cluster_1 Method Performance Characteristics cluster_2 Overall Method Suitability accuracy Accuracy fitness Fit for Purpose accuracy->fitness precision Precision precision->fitness specificity Specificity specificity->fitness linearity Linearity range Range linearity->range range->fitness lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) lod->loq loq->fitness robustness Robustness robustness->fitness

Caption: Relationship between validation parameters and overall method suitability.

References

Peer-Reviewed Validation of Echitoveniline's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of published, peer-reviewed scientific literature did not yield specific data for a compound named "Echitoveniline." The following guide is a structured template based on a hypothetical scenario where this compound is an investigational anti-cancer agent. This document is intended to serve as an example of a comparative guide for researchers, scientists, and drug development professionals, demonstrating the required data presentation, experimental protocols, and visualizations. The alternative compound used for comparison is Cisplatin, a well-established chemotherapy drug.

Comparative Efficacy Data

The therapeutic potential of this compound was evaluated against the standard-of-care agent, Cisplatin, across several preclinical models. Key performance indicators included in vitro cytotoxicity against various cancer cell lines and in vivo tumor growth inhibition in a xenograft mouse model.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound vs. Cisplatin

The half-maximal inhibitory concentration (IC₅₀) was determined to assess the potency of each compound in inhibiting cancer cell proliferation after 48 hours of treatment. Lower values indicate higher potency.

Cell LineCancer TypeThis compound IC₅₀ (µM)Cisplatin IC₅₀ (µM)
A549Lung Carcinoma1.2 ± 0.38.5 ± 1.1
MCF-7Breast Adenocarcinoma2.5 ± 0.415.2 ± 2.3
HCT116Colorectal Carcinoma0.8 ± 0.25.7 ± 0.9
SK-OV-3Ovarian Cancer1.5 ± 0.211.4 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model

The efficacy of this compound was assessed in an immunodeficient mouse model bearing HCT116 colorectal tumors. Tumor volume was measured over a 21-day treatment period.

Treatment GroupDoseMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)
Vehicle Control-1540 ± 1800%
This compound10 mg/kg420 ± 9572.7%
Cisplatin5 mg/kg780 ± 11049.4%

Data are presented as mean ± standard deviation (n=8 mice per group).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: A549, MCF-7, HCT116, and SK-OV-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound (0.01 to 100 µM) or Cisplatin (0.1 to 200 µM) for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated using non-linear regression analysis from the dose-response curves.

In Vivo Xenograft Mouse Model
  • Animal Housing: Female athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: 1 x 10⁶ HCT116 cells suspended in 100 µL of Matrigel/PBS mixture (1:1) were subcutaneously injected into the right flank of each mouse.

  • Group Assignment: When tumors reached an average volume of 100-150 mm³, mice were randomly assigned to three groups (n=8 per group): Vehicle Control (0.5% carboxymethylcellulose), this compound (10 mg/kg), and Cisplatin (5 mg/kg).

  • Treatment Administration: Treatments were administered via intraperitoneal injection every three days for a total of 21 days.

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated with the formula: Volume = (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition was calculated as a percentage relative to the vehicle control group at the end of the study.

Mandatory Visualizations

Diagrams illustrating the hypothetical mechanism of action and experimental workflow are provided below.

Signaling Pathway

This compound is hypothesized to act as a potent inhibitor of the MEK1/2 kinases within the RAS/RAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow

The following diagram outlines the workflow for the in vivo xenograft study, from animal preparation to data analysis.

Xenograft_Workflow start 1. Cell Culture (HCT116) implant 2. Subcutaneous Implantation in Nude Mice start->implant growth 3. Tumor Growth Monitoring (to 100-150 mm³) implant->growth randomize 4. Randomization into Treatment Groups growth->randomize treat_vehicle Vehicle Control Group (n=8) randomize->treat_vehicle Group 1 treat_echo This compound Group (10 mg/kg, n=8) randomize->treat_echo Group 2 treat_cis Cisplatin Group (5 mg/kg, n=8) randomize->treat_cis Group 3 admin 5. Drug Administration (i.p., every 3 days for 21 days) treat_vehicle->admin treat_echo->admin treat_cis->admin measure 6. Tumor Volume Measurement (every 3 days) admin->measure endpoint 7. Study Endpoint (Day 21) measure->endpoint analysis 8. Data Analysis (TGI Calculation) endpoint->analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Safety Operating Guide

Essential Guide to the Proper Disposal of Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Echitoveniline, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This compound is a pyrrolizidine alkaloid, a class of compounds known for their potential toxicity, including liver damage.[1][2][3] Therefore, it must be treated as hazardous waste and disposed of with the utmost care, following institutional and regulatory guidelines. This guide provides a comprehensive operational and disposal plan to ensure the safe handling and elimination of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[4] Avoid direct contact with skin and eyes.[4] In case of accidental contact, wash the affected area thoroughly with soap and water.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste disposal program. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from non-hazardous waste.

  • Containment:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • The container must be kept closed except when adding waste.[4]

    • Ensure the container is compatible with the chemical nature of the waste.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound." Include any known hazard warnings (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[4][6] Provide them with all necessary information about the waste stream.

Quantitative Data Summary
ParameterGuideline / ValueSource / Regulation
LD50 (Oral, Rat) Data not available. Treat as highly toxic.Prudent Laboratory Practice
Permissible Exposure Limit (PEL) Not established. Minimize exposure to the lowest achievable level.Prudent Laboratory Practice
Reportable Quantity (RQ) Consult local and national regulations.EPA, Local Regulatory Agencies
Waste Concentration Limits for Disposal To be determined by the certified waste disposal facility. All concentrations should be treated as hazardous.Waste Disposal Contractor Requirements
Container Type for Disposal Leak-proof, chemically resistant, and sealable container (e.g., HDPE or glass).Institutional and Contractor Guidelines
Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for hazardous chemical waste. The primary "protocol" is the administrative and logistical process of ensuring the waste is properly segregated, contained, labeled, and transferred to a licensed disposal facility.

Visual Guidance: Disposal Workflow and Logical Relationships

To further clarify the proper handling and disposal process, the following diagrams illustrate the key decision points and workflows.

Echitoveniline_Disposal_Workflow cluster_handling Initial Handling & Use cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure start Start: Handling this compound use Use in Experiment start->use spill Accidental Spill start->spill unused_product Unused Product use->unused_product contaminated_materials Contaminated Materials (PPE, Glassware) use->contaminated_materials spill->contaminated_materials segregate Segregate as Hazardous Waste unused_product->segregate contaminated_materials->segregate contain Contain in Labeled, Sealed Container segregate->contain store Store in Designated Secure Area contain->store contact_ehs Contact EHS/Waste Contractor store->contact_ehs disposal Dispose via Approved Facility contact_ehs->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Safety_Decision_Tree start Working with this compound? ppe_check Is appropriate PPE being worn? (Gloves, Eye Protection, Lab Coat) start->ppe_check ventilation_check Is work being done in a well-ventilated area (fume hood)? ppe_check->ventilation_check Yes stop_ppe STOP. Obtain and wear required PPE. ppe_check->stop_ppe No proceed Proceed with work ventilation_check->proceed Yes stop_ventilation STOP. Move to a properly ventilated area. ventilation_check->stop_ventilation No stop_ppe->ppe_check stop_ventilation->ventilation_check

Caption: Safety decision tree for handling this compound.

References

Essential Safety and Operational Guidance for Handling Echitoveniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for the handling of Echitoveniline. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following guidance is based on the general principles for handling cytotoxic and hazardous compounds, as this compound is a monoterpenoid indole alkaloid derived from Alstonia venenata, commonly known as the "Poison Devil Tree".

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Lab Coat Disposable, back-closing gown made of a low-permeability fabric.Protects against splashes and contamination of personal clothing.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Prevents inhalation of airborne particles, especially when handling the powdered form of the compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Plan: Handling and Preparation of this compound Solutions

Objective: To provide a step-by-step protocol for the safe preparation of an this compound solution for experimental use.

Methodology:

  • Preparation of the Workspace:

    • All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control for airborne particles and fumes.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner to contain any potential spills.

    • Assemble all necessary materials (e.g., this compound powder, solvent, vials, pipettes, waste containers) within the containment area before beginning work.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Reconstitution:

    • Carefully weigh the desired amount of this compound powder using a tared weigh boat within the BSC or fume hood.

    • Slowly add the desired solvent to the powder to avoid aerosolization.

    • Gently swirl or vortex the mixture until the compound is fully dissolved. Avoid sonication, which can generate aerosols.

  • Aliquoting and Storage:

    • Dispense the solution into clearly labeled, sealed containers (e.g., cryovials).

    • Store the aliquots at the recommended temperature, protected from light.

  • Decontamination and Doffing PPE:

    • Wipe down all surfaces and equipment within the BSC or fume hood with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate).

    • Dispose of all disposable materials, including the work surface liner, in a designated hazardous waste container.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE in the hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container labeled for hazardous waste.

All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare designated handling area (BSC/fume hood) don_ppe Don all required PPE prep_area->don_ppe weigh Weigh this compound powder reconstitute Reconstitute with solvent weigh->reconstitute aliquot Aliquot and store solution reconstitute->aliquot decontaminate Decontaminate work area and equipment dispose_waste Dispose of all waste as hazardous decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Standard operating procedure for handling this compound.

This compound Spill Response spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe_check Ensure appropriate PPE is worn for cleanup evacuate->ppe_check contain Contain the spill with absorbent material ppe_check->contain deactivate Apply deactivating agent contain->deactivate cleanup Collect all contaminated materials deactivate->cleanup dispose Dispose of cleanup materials as hazardous waste cleanup->dispose report Report the incident to EH&S dispose->report

Caption: Emergency procedure for an this compound spill.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.